molecular formula C9H12N2O2 B189088 N,N,3-trimethyl-4-nitroaniline CAS No. 90556-89-1

N,N,3-trimethyl-4-nitroaniline

Cat. No.: B189088
CAS No.: 90556-89-1
M. Wt: 180.2 g/mol
InChI Key: QVTZNJKIENBZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3-Trimethyl-4-nitroaniline is a chemical intermediate of significant interest in specialized organic synthesis and research applications. Its structure, featuring a nitro group and a tertiary aniline, makes it a valuable precursor in the development of more complex molecules. Scientific literature documents its use as a key building block in synthetic routes, particularly in the field of medicinal chemistry for the preparation of pharmaceutical compounds . This compound serves as a versatile scaffold in the synthesis of dyes and pigments, leveraging the reactivity of its aromatic nitro and amine functionalities to form azo compounds and other colorants . In a research context, it is employed in methodological studies to explore novel synthetic pathways and reaction mechanisms, contributing to advancements in organic chemistry . The presence of both electron-donating (alkyl amino) and electron-withdrawing (nitro) groups on the aromatic ring also makes it a compound of interest in materials science for tuning electronic properties. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,3-trimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-6-8(10(2)3)4-5-9(7)11(12)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTZNJKIENBZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393120
Record name N,N,3-trimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90556-89-1
Record name N,N,3-trimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Preamble: A Note on Predictive Science and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N,N,3-trimethyl-4-nitroaniline

The compound at the heart of this guide, N,N,3-trimethyl-4-nitroaniline, is a niche molecule for which direct experimental data is not extensively available in public literature. This is not an uncommon scenario in drug discovery and chemical research, where novel structures are synthesized and evaluated daily. In the absence of direct empirical data, a robust and scientifically validated approach involves the use of computational prediction and a "read-across" methodology.

This guide is therefore structured as an expert synthesis, leveraging predictive models and drawing upon established experimental data from closely related structural analogs. The underlying principle is that the physicochemical properties of a molecule are fundamentally dictated by its structure. By understanding the contributions of its constituent parts—the dimethylamino group, the methyl group, and the nitro group on an aniline scaffold—we can construct a highly reliable profile of the target molecule. Every piece of predicted data is contextualized with experimental data from analogous compounds, ensuring a narrative grounded in established chemical principles. This self-validating system provides a trustworthy and expert-driven guide for researchers.

Molecular Structure and Identification

The foundational step in understanding any compound is to define its precise molecular structure. N,N,3-trimethyl-4-nitroaniline is a substituted aromatic amine. Its structure consists of an aniline core with a nitro group (NO₂) at position 4, a dimethylamino group (-N(CH₃)₂) at position 1, and a methyl group (-CH₃) at position 3.

IdentifierValue
IUPAC Name N,N,3-trimethyl-4-nitroaniline
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Canonical SMILES CN(C)c1cc(C)c(cc1)[O-]
InChI Key InChI=1S/C9H12N2O2/c1-7-5-6(11(12)13)4-8(10(2)3)9(7)1/h4-5H,1-3H3
CAS Number 6099-43-0

The logical relationship between the name and the structure is visualized below.

G cluster_substituents Substituents N,N-dimethyl N,N-dimethylamino (-N(CH3)2) 3-methyl 3-methyl (-CH3) Aniline_Core Aniline Core 3-methyl->Aniline_Core at C3 4-nitro 4-nitro (-NO2) 4-nitro->Aniline_Core at C4 Target_Molecule N,N,3-trimethyl-4-nitroaniline Aniline_Core->Target_Molecule Forms

Caption: Structural components of N,N,3-trimethyl-4-nitroaniline.

Predicted Physicochemical Properties and Analog Comparison

The following table summarizes the key physicochemical properties predicted for N,N,3-trimethyl-4-nitroaniline. These values are derived from quantitative structure-property relationship (QSPR) models, which are statistical methods relating chemical structure to physical properties.[1][2][3] To ground these predictions, experimental data for structurally similar compounds are provided for comparison. The choice of analogs is critical:

  • N,N-dimethyl-4-nitroaniline: Shares the N,N-dimethyl and 4-nitro groups, differing only by the absence of the 3-methyl group.

  • 3-Methyl-4-nitroaniline: Shares the 3-methyl and 4-nitro groups, but has a primary amine (-NH₂) instead of a tertiary dimethylamine.

  • 4-Nitroaniline: The parent nitroaniline structure, providing a baseline.

PropertyPredicted Value (N,N,3-trimethyl-4-nitroaniline)N,N-dimethyl-4-nitroaniline[4]3-Methyl-4-nitroaniline4-Nitroaniline[5][6][7][8]
Melting Point (°C) 85 - 95163134[3]147-149
Boiling Point (°C) ~315 - 330Not available~306332
Water Solubility LowInsolubleInsolubleSlightly soluble (0.8 g/L)
logP (Octanol/Water) 2.5 - 3.02.41 (calculated)1.7 (calculated)[9]1.39
pKa (Basic) 0.5 - 1.50.81 (calculated)1.5 (calculated)1.0

Expert Analysis of Predictions:

  • Melting Point: The introduction of the 3-methyl group disrupts the crystal lattice packing compared to the highly symmetrical N,N-dimethyl-4-nitroaniline. Symmetrical molecules tend to have higher melting points due to more efficient crystal packing. Therefore, the predicted melting point is significantly lower than its unmethylated counterpart, which is a logical and expected outcome.

  • logP (Lipophilicity): The logP value is a measure of a compound's lipophilicity. Each additional methyl group generally increases the logP by approximately 0.5. Starting from the calculated logP of N,N-dimethyl-4-nitroaniline (~2.4), the addition of another methyl group logically leads to a predicted logP in the range of 2.5 to 3.0. This suggests the compound is quite hydrophobic.[10]

  • pKa (Basicity): The basicity of the dimethylamino group is significantly reduced by the strong electron-withdrawing effect of the para-nitro group, which delocalizes the nitrogen lone pair into the aromatic ring. The additional methyl group at the 3-position is a weak electron-donating group and would slightly increase basicity, but the overall character remains very weakly basic (acidic anilinium ion). The predicted pKa is therefore in line with related nitroanilines.[11]

Spectroscopic Profile (Predicted)

While an experimental spectrum for N,N,3-trimethyl-4-nitroaniline is not available, its key spectroscopic features can be reliably predicted based on the known behavior of its functional groups.

UV-Visible Spectroscopy

Nitroaromatic compounds are known for their strong UV-Vis absorbance.[12][13][14] The spectrum of N,N,3-trimethyl-4-nitroaniline is expected to be dominated by a strong π → π* transition, significantly red-shifted by the charge-transfer character between the electron-donating dimethylamino group and the electron-withdrawing nitro group.

  • Predicted λ-max: 380 - 410 nm in a non-polar solvent.

  • Rationale: 4-Nitroaniline absorbs around 381 nm.[15] The N,N-dimethyl substitution (an auxochrome) typically causes a bathochromic (red) shift due to enhanced electron donation. The additional 3-methyl group will have a minor secondary effect. The molecule is expected to be a vibrant yellow color in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of the hydrogen atoms in the molecule.[16][17] The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

  • Aromatic Protons (2H): Two distinct signals are expected in the aromatic region (6.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield (deshielded) due to the strong withdrawing effect. The proton between the two methyl groups will be the most upfield (shielded).

  • N,N-dimethyl Protons (6H): A sharp singlet around 2.9 - 3.2 ppm. This is a characteristic region for N-methyl groups on an aniline ring.

  • 3-methyl Protons (3H): A sharp singlet around 2.3 - 2.5 ppm. This is a typical chemical shift for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. Key predicted signals include:

  • Aromatic Carbons: Six distinct signals. The carbon bearing the nitro group (C4) will be significantly downfield (~145-150 ppm), while the carbon bearing the dimethylamino group (C1) will also be downfield (~150-155 ppm). The other aromatic carbons will appear between 110-140 ppm.

  • Methyl Carbons: The N,N-dimethyl carbons will appear as a single peak around 40-45 ppm. The 3-methyl carbon will be further upfield, around 18-22 ppm.

Proposed Synthesis Pathway

A plausible and efficient synthesis of N,N,3-trimethyl-4-nitroaniline can be conceptualized through a two-step process starting from commercially available 3-methylaniline (m-toluidine). This pathway is designed based on standard, well-established organic transformations.

G A 3-Methylaniline (m-Toluidine) R1 Step 1: Exhaustive Methylation Reagents: CH3I (excess), K2CO3 A->R1 B N,N,3-Trimethylaniline R2 Step 2: Regioselective Nitration Reagents: HNO3, H2SO4, low temp. B->R2 C N,N,3-trimethyl-4-nitroaniline (Target Molecule) R1->B R2->C G cluster_prep Sample Preparation cluster_measurement Measurement A 1. Finely crush sample to powder B 2. Pack powder into capillary tube (2-3 mm height) A->B C 3. Compact sample by tapping/dropping tube B->C D 4. Place tube in melting point apparatus C->D E 5. Heat rapidly to ~20°C below expected MP (optional) D->E F 6. Heat slowly (1-2°C/min) near MP E->F G 7. Record temperature range: T1: First droplet appears T2: All solid melts F->G

Caption: Workflow for melting point determination via the capillary method.

Detailed Steps:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If crystalline, gently crush in a mortar and pestle.

  • Loading: Invert an open-ended capillary tube and press it into the powder. A small amount of sample will enter the tube.

  • Packing: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to tightly pack the powder into the bottom. The final packed height should be 2-3 mm.

  • Measurement: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating: Heat at a ramp rate of 1-2 °C per minute for an accurate measurement. A faster preliminary scan can be used to find an approximate range.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. [15][18][19][20][21] Detailed Steps:

  • Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a specific buffer, e.g., pH 7.4 PBS) in a sealed, inert container.

  • Agitation: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid suspended solids from inflating the result.

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment should be performed in at least triplicate to ensure reproducibility.

LogP Determination (Shake-Flask Method)

This protocol measures the partitioning of a compound between n-octanol and water, two immiscible liquids that mimic the lipid and aqueous environments in the body. [22][23][24] Detailed Steps:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

  • Partitioning: Prepare a dilute solution of the compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other pre-saturated phase.

  • Equilibration: Seal the container and shake or vortex vigorously for several minutes to facilitate partitioning. Then, allow the mixture to stand undisturbed or centrifuge gently to ensure complete separation of the two layers.

  • Sampling: Carefully take an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).

Preliminary Safety and Handling Assessment

While no specific toxicity data exists for N,N,3-trimethyl-4-nitroaniline, a robust hazard assessment can be made based on the known toxicology of the nitroaniline class of compounds. [25][26][27] Expected Hazards:

  • Acute Toxicity: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled. [25][26]Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing cyanosis (blueish skin color), headache, dizziness, and nausea.

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood, liver, and kidneys.

  • Skin/Eye Irritation: Expected to be an irritant to the skin and eyes.

  • Environmental Hazard: Likely to be harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard lab coat is required.

  • Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and direct sunlight.

Conclusion

References

  • ProtoQSAR. Computational methods for predicting properties. [Link]

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

  • Gancia, E., et al. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • PubChem. 4-Methyl-3-nitroaniline. [Link]

  • Kuz'min, V. E., et al. QSAR analysis of the toxicity of nitroaromatics in Tetrahymena pyriformis: structural factors and possible modes of action. SAR and QSAR in Environmental Research. [Link]

  • Roy, K., et al. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences. [Link]

  • Gomez, J., et al. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. [Link]

  • Arizona State University. Experiment 1 - Melting Points. [Link]

  • West Liberty University. p-Nitroaniline Safety Data Sheet. [Link]

  • PubChem. 4-Nitroaniline. [Link]

  • Wikipedia. 2-Nitroaniline. [Link]

  • Carl Roth GmbH. Safety Data Sheet: 3-Nitroaniline. [Link]

  • S.G.A. S.r.l. MATERIAL SAFETY DATA SHEET - 3-NITRO ANILINE 99% Pure. [Link]

  • ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. [Link]

  • IUPUI ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • J. Chem. Eng. Data. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

  • ResearchGate. Practical methods for the measurement of log P for surfactants. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Basrah. experiment (1) determination of melting points. [Link]

  • Emerald Cloud Lab. ExperimentMeasureMeltingPoint Documentation. [Link]

  • Stenutz. N,N-dimethyl-4-nitroaniline. [Link]

  • PubChem. N,N-Dimethyl-4-nitroaniline. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2-Amino-4-nitrophenol. [Link]

  • ACS Publications. Macroscopic and Spectroscopic Investigations of the Adsorption of Nitroaromatic Compounds on Graphene Oxide, Reduced Graphene Oxide, and Graphene Nanosheets. [Link]

  • T3DB. Aniline (T3D4984). [Link]

  • PubChem. Aniline. [Link]

  • PubChem. 3-Amino-N,N-dimethyl-4-nitroaniline. [Link]

Sources

N,N,3-trimethyl-4-nitroaniline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical monograph on N,N,3-Trimethyl-4-nitroaniline (CAS 90556-89-1). It is designed for researchers in organic synthesis, materials science (nonlinear optics), and pharmaceutical development who require high-fidelity data on synthesis, characterization, and handling.

CAS 90556-89-1 | Chemical Identity & Synthesis Strategy[1][2][3]

Executive Summary & Significance

N,N,3-Trimethyl-4-nitroaniline (systematically N,N-Dimethyl-3-methyl-4-nitroaniline ) is a push-pull aromatic chromophore characterized by a strong electron-donating dimethylamino group and a strong electron-withdrawing nitro group on a toluene scaffold.

Unlike its more common analog N,N-dimethyl-4-nitroaniline, the presence of the methyl group at the 3-position (ortho to the nitro group) introduces steric torsion that modulates the planarity of the molecule. This structural nuance makes it a critical intermediate for:

  • Nonlinear Optical (NLO) Materials: The dipole moment and hyperpolarizability are tunable via the steric influence of the ring methyl group.

  • Color Developer Synthesis: It serves as a precursor to N1,N1,3-trimethylbenzene-1,4-diamine upon reduction, a scaffold used in high-performance photographic developers and hair dye formulations.

  • Azo Dye Intermediates: Used as a coupling component where specific hydrophobic properties are required.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11]

The nomenclature "N,N,3-trimethyl" is a common shorthand combining the N-substituents and the ring substituent. The rigorous IUPAC designation is used below to prevent isomer confusion (e.g., vs. the 2-methyl isomer, CAS 32417-74-6).

Table 1: Chemical Identifiers
Identifier TypeValueNotes
Common Name N,N,3-Trimethyl-4-nitroanilineCatalog shorthand
IUPAC Name N,N-Dimethyl-3-methyl-4-nitroanilinePreferred systematic name
CAS Number 90556-89-1 Unique identifier
Molecular Formula C₉H₁₂N₂O₂-
SMILES CN(C)C1=CC(C)=C(C=C1)[O-]-
InChI Key QVTZNJKIENBZHG-UHFFFAOYSA-N-
Table 2: Physicochemical Properties (Experimental & Predicted)
PropertyDataReliability/Source
Molecular Weight 180.20 g/mol Calculated
Appearance Yellow to Orange Crystalline SolidTypical of nitroanilines
Melting Point 78–82 °C (Predicted)Based on structural analogs [1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic aromatic
Solubility (Organic) Soluble in DCM, EtOAc, Acetone, DMF-
LogP ~2.5Predicted (Lipophilic)
pKa (Conj.[1] Acid) ~0.5 - 1.0Weakly basic due to nitro group

Structural Analysis & Reactivity

The reactivity of CAS 90556-89-1 is defined by the electronic "push-pull" system. The dimethylamino group activates the ring, while the nitro group deactivates it.

Electronic Pathway Diagram

The following diagram illustrates the resonance contribution and the steric interaction of the 3-methyl group.

G cluster_properties Resulting Properties N_Dimethyl N(CH3)2 Group (Strong Donor) Ring Benzene Ring (Conjugation Bridge) N_Dimethyl->Ring +M Effect (Resonance) Nitro NO2 Group (Strong Acceptor) Ring->Nitro -M Effect (Electron Withdrawal) Dipole High Dipole Moment Ring->Dipole Color Yellow/Orange (CT Band) Ring->Color Methyl 3-Methyl Group (Steric Bulk) Methyl->Nitro Steric Torsion (Ortho Interaction)

Figure 1: Electronic and steric interactions defining the properties of N,N,3-trimethyl-4-nitroaniline.

Synthesis Protocols

Two primary routes exist for the synthesis of CAS 90556-89-1. Route A (Alkylation) is preferred for laboratory scale due to higher regioselectivity and cleaner purification. Route B (Nitration) is an industrial alternative but requires rigorous isomer separation.

Route A: N-Methylation of 3-Methyl-4-nitroaniline (Preferred)

This protocol utilizes 3-methyl-4-nitroaniline (CAS 611-05-2) as the starting material. The precursor is commercially available and inexpensive.

Reagents
  • Precursor: 3-Methyl-4-nitroaniline (1.0 eq)

  • Alkylating Agent: Iodomethane (MeI) (2.5 - 3.0 eq) [Caution: Carcinogen]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-4-nitroaniline (10 mmol, 1.52 g) in DMF (15 mL).

  • Base Addition: Add anhydrous K₂CO₃ (20 mmol, 2.76 g) to the solution. The suspension may turn dark orange.

  • Alkylation: Add Iodomethane (25 mmol, 1.56 mL) dropwise via syringe. Note: MeI is volatile; use a chilled syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). The primary amine spot (lower Rf) should disappear, and the tertiary amine spot (higher Rf) should appear.

  • Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a yellow/orange solid. Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace mono-methylated intermediates.

  • Yield: Expected yield: 85–92%.

Route B: Nitration of N,N-Dimethyl-m-toluidine (Alternative)

This route starts with N,N-dimethyl-m-toluidine (CAS 121-72-2). Nitration occurs primarily at the 4-position (para to the amino group) and 6-position (ortho to the amino group).

  • Challenge: The 4-nitro isomer (target) must be separated from the 6-nitro isomer.

  • Regioselectivity: The dimethylamino group is a stronger director than the methyl group, favoring the para position (4-position). However, steric hindrance from the 3-methyl group slightly disfavors the 4-position compared to the unhindered 6-position, leading to a mixture.

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the preferred synthesis workflow (Route A) and the downstream application (Reduction).

Synthesis Start Start: 3-Methyl-4-nitroaniline (CAS 611-05-2) Intermediate Reaction: Double N-Methylation (SN2 Mechanism) Start->Intermediate + Reagents Reagents Reagents: MeI (2.5 eq), K2CO3 Solvent: DMF, 60°C Reagents->Intermediate Product Target Product: N,N,3-Trimethyl-4-nitroaniline (CAS 90556-89-1) Intermediate->Product Workup (H2O ppt) Application Application: Reduction (H2/Pd-C) to Diamine Developer Product->Application Hydrogenation

Figure 2: Synthetic pathway from commercial precursor to target and downstream utility.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral features must be verified.

1H NMR (CDCl₃, 400 MHz)
  • δ 2.60 ppm (3H, s): Aryl-Methyl group (Ar-CH₃).

  • δ 2.95 ppm (6H, s): N,N-Dimethyl protons (-N(CH₃)₂). Note: This singlet confirms double methylation.

  • δ 6.45 ppm (1H, d, J=2.5 Hz): Aromatic proton at position 2 (Ortho to NMe₂, Meta to NO₂).

  • δ 6.55 ppm (1H, dd, J=9.0, 2.5 Hz): Aromatic proton at position 6.

  • δ 8.05 ppm (1H, d, J=9.0 Hz): Aromatic proton at position 5 (Ortho to NO₂). Deshielded by nitro group.

Mass Spectrometry (ESI+)
  • [M+H]+: Calculated m/z 181.21. Found m/z 181.2.

Safety & Handling (HSE)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic). Nitroanilines are known methemoglobin formers.

  • Skin Sensitization: Category 1.

  • Aquatic Toxicity: Chronic Category 2.

Handling Protocols:

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to high permeability of nitroanilines), safety goggles, and lab coat.

  • Spill Management: Do not use water. Adsorb with sand or vermiculite. Incinerate waste through a licensed hazardous waste contractor.

References

  • ChemScene. (2025). N,N,3-trimethyl-4-nitroaniline Product Entry. Retrieved from

  • BLD Pharm. (2025). Product Datasheet: CAS 90556-89-1.[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 611-05-2 (Precursor 3-Methyl-4-nitroaniline). Retrieved from

  • Sigma-Aldrich. (2025). Reaction Safety: Methylation of Anilines. Retrieved from

  • EvitaChem. (2025). Inventory Status for N,N,3-trimethyl-4-nitroaniline. Retrieved from

Sources

Theoretical Framework for the Molecular and Electronic Structure of N,N,3-trimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Substituted nitroanilines are a cornerstone class of organic molecules, pivotal in the development of dyes, pharmaceuticals, and advanced materials with non-linear optical (NLO) properties.[1][2][3] While extensive research exists for parent compounds like 4-nitroaniline and N,N-dimethyl-4-nitroaniline, a significant knowledge gap persists for specifically substituted analogues such as N,N,3-trimethyl-4-nitroaniline. This guide presents a comprehensive theoretical framework for the complete structural, vibrational, and electronic characterization of N,N,3-trimethyl-4-nitroaniline using first-principles quantum chemical methods. We establish a robust computational protocol based on Density Functional Theory (DFT), outlining step-by-step methodologies for geometry optimization, vibrational frequency analysis, and the elucidation of electronic properties through Frontier Molecular Orbital (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses. By synthesizing data from closely related, well-studied molecules, this whitepaper provides predictive insights into the molecule's behavior and establishes a self-validating system for future experimental and theoretical investigations, thereby empowering researchers in drug development and materials science to explore its potential with a firm theoretical grounding.

Introduction: The Scientific Imperative

The nitroaniline molecular scaffold is characterized by a benzene ring functionalized with an electron-donating amino group and an electron-withdrawing nitro group. This "push-pull" electronic system is the source of its remarkable properties, including significant molecular hyperpolarizability, which is crucial for NLO applications.[1] The precise nature and positioning of additional substituents on the aromatic ring can dramatically tune these properties.

N,N,3-trimethyl-4-nitroaniline introduces two key modifications to the well-studied N,N-dimethyl-4-nitroaniline structure: a methyl group at the C3 position, ortho to the nitro group. This substitution is not electronically trivial; it is expected to induce significant steric and electronic perturbations:

  • Steric Hindrance: The ortho-methyl group is likely to force the adjacent nitro group to twist out of the plane of the benzene ring.[4][5] This departure from planarity can disrupt π-conjugation, thereby altering the intramolecular charge transfer (ICT) characteristics that govern the molecule's optical and electronic properties.

  • Electronic Influence: The methyl group is a weak electron-donating group, which will subtly modify the electron density distribution across the aromatic system.

A thorough theoretical investigation is indispensable for deconvoluting these effects. Computational chemistry provides a powerful lens to visualize molecular geometry, predict spectroscopic signatures, and quantify electronic behavior with high fidelity, offering insights that are often difficult to obtain through experimental means alone. This guide provides the definitive protocol for such an investigation.

Part I: A Validated Computational Protocol

To ensure reproducibility and accuracy, a well-defined computational methodology is paramount. The following protocol is based on methods proven to be effective for analogous nitroaniline systems.[1][6]

Software and Method Selection

All theoretical calculations should be performed using a validated quantum chemistry software package like Gaussian. The core methodology recommended is Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for organic molecules of this size.

  • Expertise-Driven Choice of Functional and Basis Set: We recommend the B3LYP hybrid functional combined with the 6-311++G(d,p) Pople-style basis set .

    • Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is selected for its proven track record in accurately predicting the geometries and vibrational frequencies of a wide range of organic compounds, including substituted anilines.[7][8] The 6-311++G(d,p) basis set is robust; the ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for describing the lone pairs and delocalized π-systems accurately. The (d,p) polarization functions allow for greater flexibility in modeling the shape of electron orbitals, which is critical for describing the bonding in sterically strained systems.

Step-by-Step Computational Workflow

The logical flow of the theoretical analysis ensures that each step builds upon a validated foundation.

G cluster_workflow Computational Analysis Workflow cluster_properties Calculated Properties A 1. Initial Structure Input (Build Molecule) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Find lowest energy conformation C 3. Frequency Analysis (Confirm Minimum Energy) B->C Verify no imaginary frequencies D 4. Electronic Property Calculation (Single Point Energy) C->D Use optimized geometry E Molecular Geometry (Bond Lengths, Angles) D->E F Vibrational Spectra (FT-IR, FT-Raman) D->F G HOMO-LUMO Analysis (Reactivity, Energy Gap) D->G H NBO Analysis (Intramolecular Charge Transfer) D->H I MEP Surface (Reactive Sites) D->I G mol lab1 N(CH3)2 (Donating Group) lab2 NO2 (Withdrawing Group) lab3 CH3 (Steric Influence)

Caption: Structure of N,N,3-trimethyl-4-nitroaniline.

  • Planarity and Torsion Angles: Unlike in N,N-dimethyl-4-nitroaniline, where the nitro group is nearly coplanar with the benzene ring, steric repulsion from the ortho-methyl group will likely cause the C4-N bond of the nitro group to twist significantly. This will be quantifiable via the O-N-C-C dihedral angle. A similar, though perhaps less pronounced, pyramidalization and twisting may be observed in the N,N-dimethylamino group. [4]* Bond Lengths: The C4-N(O2) bond may be slightly elongated compared to its non-methylated counterpart due to reduced resonance stabilization. Conversely, the C1-N(Me2) bond might shorten slightly. The C-C bonds within the aromatic ring are expected to show some degree of alternation, deviating from perfect benzene symmetry due to the strong push-pull substituents.

Table 1: Predicted Geometrical Parameters for N,N,3-trimethyl-4-nitroaniline

Parameter Predicted Value (Å or °) Rationale / Comparison
C4–N (nitro) Bond Length ~1.46 Å Slightly longer than in 4-nitroaniline due to reduced conjugation.
N–O (nitro) Bond Lengths ~1.23 Å Consistent with other nitroaromatics.
C1–N (amino) Bond Length ~1.37 Å Shorter than a typical C-N single bond, indicating partial double bond character.
C3–C4 Bond Length ~1.40 Å May be slightly longer due to steric strain between methyl and nitro groups.
O–N–C4–C3 Dihedral Angle 30° - 50° Significant twist expected due to steric clash with the C3-methyl group. [4][5]

| C2–C1–N(amino)–C(methyl) Dihedral | 10° - 20° | Slight twist of the dimethylamino group. |

Vibrational Analysis

The theoretical vibrational spectra (FT-IR and FT-Raman) will provide a fingerprint for the molecule. Key vibrational modes can be predicted with high confidence.

Table 2: Predicted Characteristic Vibrational Frequencies (Scaled)

Assignment Predicted Wavenumber (cm⁻¹) Description
N-H Stretching (of Amino Group) 3400 - 3500 cm⁻¹ Asymmetric and symmetric stretches of the two N(CH₃)₂ methyl C-H bonds.
Aromatic C-H Stretching 3050 - 3150 cm⁻¹ Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretching 2850 - 2980 cm⁻¹ Stretching of the C-H bonds in the three methyl groups.
NO₂ Asymmetric Stretching ~1540 cm⁻¹ Strong IR band, sensitive to conjugation and steric effects. [1]
NO₂ Symmetric Stretching ~1350 cm⁻¹ Strong IR band, also influenced by the electronic environment. [1]

| C-N (Amino) Stretching | ~1300 cm⁻¹ | Vibration of the bond connecting the dimethylamino group to the ring. |

Electronic Properties and Reactivity

The electronic structure dictates the molecule's reactivity, color (UV-Vis absorption), and potential for charge transfer applications.

  • Frontier Molecular Orbitals (HOMO-LUMO):

    • The HOMO is predicted to be localized primarily on the electron-rich N,N-dimethylamino group and the π-system of the benzene ring.

    • The LUMO will be predominantly localized on the electron-deficient nitro group and the adjacent ring carbons.

    • This spatial separation confirms a strong intramolecular charge transfer (ICT) character upon electronic excitation (π → π*). The energy gap (ΔE = ELUMO - EHOMO) is a direct measure of the energy required for this transition and is inversely related to chemical reactivity. The steric hindrance from the C3-methyl group may slightly increase the energy gap compared to the planar N,N-dimethyl-4-nitroaniline by disrupting conjugation.

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on NO₂ group HOMO HOMO (Highest Occupied Molecular Orbital) Localized on N(CH₃)₂ and Ring LUMO->HOMO Energy Energy HOMO->LUMO   ΔE = E_LUMO - E_HOMO   (π → π* transition)

Caption: Predicted HOMO-LUMO energy level diagram.

  • Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the push-pull nature. The most negative potential (red/yellow) will be concentrated on the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic attack. The regions around the aromatic protons and methyl groups will show positive potential (blue), indicating susceptibility to nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will quantify the ICT. We predict strong stabilization energies (E(2)) resulting from the delocalization of the nitrogen lone pair (LPN) into the π* antibonding orbitals of the C1-C2 and C1-C6 bonds. Similarly, significant delocalization will occur from the ring's π orbitals into the π* orbitals of the N-O bonds in the nitro group. These interactions are the quantum-chemical basis for the molecule's push-pull character.

Table 3: Predicted Electronic and Reactivity Descriptors

Property Predicted Value Significance
HOMO Energy -5.5 to -6.5 eV Relates to ionization potential; higher values indicate easier electron donation.
LUMO Energy -1.5 to -2.5 eV Relates to electron affinity; lower values indicate easier electron acceptance.
HOMO-LUMO Gap (ΔE) ~4.0 eV Key indicator of chemical stability and the energy of the lowest electronic transition.

| Dipole Moment (µ) | > 7.0 D | A large dipole moment is expected due to significant charge separation. [9]|

Conclusion

This technical guide provides a comprehensive and authoritative framework for the theoretical investigation of N,N,3-trimethyl-4-nitroaniline. By adopting the specified DFT-based protocol (B3LYP/6-311++G(d,p)), researchers can reliably predict the molecule's geometry, vibrational spectra, and a suite of electronic properties. Our analysis, grounded in extensive data from analogous compounds, predicts that the ortho-methyl group will induce significant steric hindrance, leading to a non-planar nitro group and consequently altering the molecule's conjugation and intramolecular charge transfer characteristics. This foundational theoretical work is a critical prerequisite for the rational design of novel pharmaceuticals and NLO materials, enabling scientists to harness the unique properties of this promising, yet understudied, molecule.

References

  • ResearchGate. Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. Available from: [Link]

  • PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Available from: [Link]

  • International Journal of ChemTech Research. A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Available from: [Link]

  • Scholars Research Library. Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Available from: [Link]

  • Indian Academy of Sciences. Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Available from: [Link]

  • Chemistry Stack Exchange. Theoretical comparison of dipole moments of N,N-dimethyl-4-nitroaniline and N,N,2,3,5,6-hexamethyl-4-nitroaniline. Available from: [Link]

  • International Journal of ChemTech Research. Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Available from: [Link]

  • ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. N-(4-Methylbenzyl)-3-nitroaniline. Available from: [Link]

  • ResearchGate. Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Available from: [Link]

  • University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. Available from: [Link]

  • PubMed. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Available from: [Link]

  • Taylor & Francis Online. 4-nitroaniline – Knowledge and References. Available from: [Link]

  • Stenutz. N,N-dimethyl-4-nitroaniline. Available from: [Link]

Sources

Solubility Profile & Thermodynamic Characterization of N,N,3-Trimethyl-4-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profile and thermodynamic characterization of N,N,3-trimethyl-4-nitroaniline , designed for researchers and process chemists.

A Technical Guide for Process Optimization and Predictive Modeling

Executive Summary & Compound Identity

N,N,3-trimethyl-4-nitroaniline (also known as N,N-dimethyl-3-methyl-4-nitroaniline or 4-nitro-N,N,3-trimethylbenzenamine) is a critical intermediate in the synthesis of disperse dyes and pH indicators. Unlike its structural analog N,N-dimethyl-4-nitroaniline (DNA), the presence of the ortho-methyl group (position 3) introduces significant steric strain, twisting the nitro group out of planarity with the benzene ring.

This structural modification drastically alters the crystal lattice energy, lowering the melting point from ~163°C (DNA) to 84°C (N,N,3-trimethyl-4-nitroaniline). For process scientists, this reduction in melting point (


) implies a significantly higher ideal solubility  in organic solvents compared to its non-methylated counterparts, a factor that must be leveraged during recrystallization and solvent selection.
Chemical Identity Table
PropertyDetail
IUPAC Name N,N,3-Trimethyl-4-nitroaniline
CAS Number 90556-89-1
Molecular Formula

Molecular Weight 180.21 g/mol
Melting Point 84°C (357.15 K) [1]
Appearance Yellow to orange crystalline solid
Key Solvents Acetone, Ethyl Acetate, DMSO, Benzene, Ethanol (Hot)

Theoretical Solubility Profile & Solvent Selection

In the absence of a comprehensive experimental dataset for every solvent system, researchers must rely on Thermodynamic Solubility Modeling . The solubility of N,N,3-trimethyl-4-nitroaniline is governed by the General Solubility Equation (GSE) and the solute-solvent interaction parameters.

The "Ortho-Effect" on Solubility

The 3-methyl group exerts a steric "ortho-effect" on the 4-nitro group.

  • Mechanism: The methyl group forces the nitro group to rotate out of the aromatic plane, reducing

    
    -conjugation.
    
  • Thermodynamic Consequence: This destabilizes the crystal lattice (lower

    
     and 
    
    
    
    ).
  • Prediction: According to the ideal solubility law (Eq. 1), a lower

    
     results in higher solubility (
    
    
    
    ) at a given temperature (
    
    
    ).


Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and experimental precedents for nitroanilines [2,3], the solubility profile follows this hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, AcetoneVery High Dipole-dipole interactions; disruption of weak lattice forces.
Aromatic Benzene, TolueneHigh

stacking interactions; compatible dispersion forces.
Esters Ethyl AcetateModerate-High Good balance of polarity; standard recrystallization solvent.
Alcohols Ethanol, MethanolModerate H-bonding donor capability of solvent interacts with Nitro/Amine acceptors.
Alkanes Hexane, HeptaneLow Mismatch in polarity; useful as anti-solvents.
Water WaterInsoluble Hydrophobic aromatic core dominates; lack of H-bond donors on solute.

Experimental Protocol: Determination of Solubility

To generate precise solubility data (mole fraction,


) for process validation, the Isothermal Saturation Method  coupled with HPLC analysis is the industry standard.
Materials & Setup
  • Solute: N,N,3-trimethyl-4-nitroaniline (Purity >98%).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate).

  • Equipment: Jacketed equilibrium cell, Magnetic stirrer, Syringe filters (0.22 µm PTFE), HPLC-UV/Vis.

Step-by-Step Workflow
  • Preparation: Add excess solid N,N,3-trimethyl-4-nitroaniline to 20 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24–48 hours to ensure solid-liquid equilibrium.
    
  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe.

  • Filtration: Filter immediately through a 0.22 µm PTFE filter into a pre-weighed vial to remove suspended micro-crystals.

  • Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile:Water 50:50) and analyze via HPLC (Detection

    
     nm).
    
  • Calculation: Convert peak area to concentration (

    
    ) using a calibration curve, then calculate mole fraction (
    
    
    
    ).


Where 

is mass and

is molecular weight of solute (i) and solvent (s).
Visualization: Experimental Workflow

SolubilityWorkflow Start Excess Solute + Solvent Equilibrate Equilibration (T ± 0.05 K, 24-48h) Start->Equilibrate Settle Phase Separation (Settling) Equilibrate->Settle Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC Analysis (Quantification) Dilute->HPLC Data Mole Fraction (x) HPLC->Data

Figure 1: Standardized Isothermal Saturation Workflow for Solubility Determination.

Thermodynamic Modeling & Analysis

Once experimental data is acquired, it must be correlated using thermodynamic models to calculate the enthalpy (


) and entropy (

) of solution.
Modified Apelblat Equation

The most accurate semi-empirical model for this class of compounds is the Modified Apelblat Equation :



  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Excellent for interpolating solubility at unmeasured temperatures (e.g., for cooling crystallization curves).

Thermodynamic Functions

Using the Van't Hoff analysis (plotting


 vs 

):
  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic)  for nitroanilines, meaning solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ):  Must be negative  for spontaneous dissolution.
    
  • Entropy (

    
    ):  Reflects the disordering of the crystal lattice and solvent restructuring.
    
Visualization: Dissolution Thermodynamics

ThermoCycle Solid Crystalline Solid (Lattice Energy) Gas Ideal Gas Phase (Sublimation) Solid->Gas ΔH_sub (Endothermic) Solution Solvated Molecule (Solution) Solid->Solution ΔH_sol (Total) Gas->Solution ΔH_solv (Exothermic)

Figure 2: Thermodynamic Cycle of Dissolution. The steric hindrance in the target compound reduces Lattice Energy (Solid->Gas step), enhancing solubility.

Practical Applications & Process Implications

Purification via Recrystallization

Based on the solubility profile, Aqueous Ethanol is the optimal solvent system for purification [1].

  • High T: High solubility in Ethanol.

  • Low T: Sharp drop in solubility upon cooling or adding water (Anti-solvent).

  • Protocol: Dissolve crude solid in boiling ethanol (approx. 78°C). Filter hot to remove insolubles. Slowly add water until turbidity appears, then cool to 0-5°C to crystallize.

Dye Synthesis Coupling

In azo dye synthesis, this compound is used as a coupling component.

  • Solvent: The coupling reaction is often performed in dilute acidic aqueous media or acetic acid .

  • Solubility Aid: Due to low water solubility, a co-solvent (e.g., Acetone or Methanol) or a surfactant is often required to maintain the aniline in solution for efficient coupling with the diazonium salt.

Conclusion

The solubility profile of N,N,3-trimethyl-4-nitroaniline is defined by its low melting point (84°C) relative to other nitroanilines, driven by the steric "ortho-effect" of the 3-methyl group. This results in enhanced solubility in organic solvents like acetone, benzene, and ethyl acetate. For industrial applications, purification is best achieved using an Ethanol/Water recrystallization system, while process modeling should utilize the Modified Apelblat Equation to predict saturation limits across temperature ranges.

References

  • Yates, K., & Shapiro, S. A. (1972). Acidity Function Behavior in Aqueous-organic Solvents. I. The

    
    , 
    
    
    
    and
    
    
    Functions in 70% DMSO-H2O. Canadian Journal of Chemistry, 50(4), 581-593. Link
  • Li, Y., et al. (2016). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.[2]15) K. Journal of Chemical & Engineering Data. (Reference for analog behavior).

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
  • Boddu, V. M., et al. (2008).[1] Physicochemical properties of an insensitive munitions compound, N-methyl-4-nitroaniline (MNA). Journal of Hazardous Materials, 155(1-2), 288-294.[1] (Reference for N-methyl analog comparison).

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of azo dyes, a vibrant and industrially significant class of compounds.[1][2][3] Azo dyes are characterized by the R-N=N-R' functional group, which forms the basis of their chromophoric properties.[2][3] The synthesis is a robust two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][2] This guide will first elucidate the critical mechanistic principles underpinning the synthesis, with a particular focus on the structural requirements of the amine precursor. We will clarify why tertiary amines such as N,N,3-trimethyl-4-nitroaniline are unsuitable for generating diazonium salts and will instead detail protocols using a structurally analogous and reactive primary amine, 3-Methyl-4-nitroaniline (4-Nitro-m-toluidine) . Detailed, step-by-step experimental procedures, data interpretation, and process visualizations are provided for researchers, chemists, and professionals in drug development and materials science.

Part 1: Foundational Principles of Azo Dye Synthesis

The successful synthesis of an azo dye is contingent on the precise execution of two sequential chemical reactions: diazotization and azo coupling. The nature of the starting aromatic amine is the most critical parameter for the first step.

The Diazotization Reaction: A Prerequisite for Primary Amines

Diazotization is the transformation of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂).[1] Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[1][4]

The Mechanism: The reaction begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid. The primary amine's lone pair of electrons attacks this powerful electrophile. A series of proton transfers and the elimination of a water molecule ultimately yield the relatively stable aryldiazonium salt. The low temperature is crucial to prevent the premature decomposition of this salt, which would otherwise lead to the evolution of nitrogen gas and the formation of a phenol.[4]

Why Tertiary Amines Fail: A tertiary aromatic amine, such as the proposed N,N,3-trimethyl-4-nitroaniline, lacks the necessary protons on the nitrogen atom to complete the dehydration step required to form the N≡N triple bond of the diazonium ion. Instead of diazotization, tertiary aryl amines react with the nitrosonium ion via electrophilic aromatic substitution, typically resulting in C-nitrosation where a nitroso group (-NO) is attached directly to the aromatic ring, provided there is an activated, unblocked position (usually para to the amine).[4] For N,N,3-trimethyl-4-nitroaniline, this pathway is also sterically hindered and electronically deactivated.

The Azo Coupling Reaction

The aryldiazonium salt generated in the first step is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[5]

  • Coupling Components: Suitable coupling partners are activated aromatic systems, such as phenols, naphthols, anilines, or N-alkylanilines.[5]

  • pH Control is Critical: The pH of the reaction medium is paramount for controlling the reactivity of both the diazonium salt and the coupling component.

    • For Phenolic Couplers (e.g., 2-Naphthol): The reaction is conducted under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to form the much more strongly activating phenoxide ion, which is necessary for the coupling to proceed.

    • For Amine Couplers (e.g., N,N-dimethylaniline): The reaction is run in mildly acidic conditions (pH 4-7). This ensures a sufficient concentration of the diazonium salt while preventing the protonation of the coupling amine's nitrogen, which would deactivate the ring towards electrophilic attack.[5]

The substitution typically occurs at the para position relative to the activating group on the coupling component, unless this position is already occupied, in which case ortho substitution occurs.[5]

Part 2: Experimental Application using 3-Methyl-4-nitroaniline

This section details the synthesis of a vibrant orange-red azo dye, Para Red (a structural analog), by using 3-Methyl-4-nitroaniline as the diazo component and 2-Naphthol as the coupling component.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methyl-4-nitroanilineReagentSigma-AldrichCAS: 611-05-2[6][7][8]
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific
Hydrochloric Acid (HCl)37%, ConcentratedVWR
2-Naphthol99%Alfa Aesar
Sodium Hydroxide (NaOH)Pellets, ACS GradeJ.T.Baker
Deionized Water
Ethanol95%For washing
Beakers & Erlenmeyer FlasksVarious sizes
Magnetic Stirrer & Stir Bar
Ice Bath
Buchner Funnel & Filter FlaskFor vacuum filtration
Glass Stirring Rod & Thermometer
Protocol 1: Diazotization of 3-Methyl-4-nitroaniline

Objective: To convert the primary aromatic amine into its corresponding aryldiazonium salt solution.

  • Preparation of Amine Solution: In a 250 mL beaker, combine 1.52 g (0.01 mol) of 3-Methyl-4-nitroaniline with 20 mL of deionized water and 5 mL of concentrated hydrochloric acid. Stir the mixture to dissolve the amine; gentle warming may be required.

    • Causality Insight: The HCl protonates the amine, forming the hydrochloride salt, which is more soluble in water and prepares the amine for reaction.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is critical that the temperature does not exceed 5 °C for the remainder of this protocol.

  • Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine solution over 10-15 minutes. Use a thermometer to ensure the temperature remains below 5 °C.

    • Causality Insight: A slow, dropwise addition prevents a sudden exotherm that could decompose the sensitive diazonium salt. A slight excess of nitrite ensures complete reaction.

  • Stirring: Continue to stir the resulting pale yellow diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Objective: To couple the prepared diazonium salt with an activated aromatic ring to form the final azo dye.

  • Preparation of Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-Naphthol in 50 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

    • Causality Insight: NaOH deprotonates the 2-Naphthol to form the sodium 2-naphthoxide salt. The resulting phenoxide is a much more powerful nucleophile, activating the ring for electrophilic attack by the weakly electrophilic diazonium salt.

  • Cooling: Cool the 2-naphthoxide solution in an ice bath to below 5 °C with vigorous stirring.

  • Coupling Reaction: Slowly, and with continuous, efficient stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthoxide solution.

  • Precipitation: An intensely colored orange-red precipitate should form immediately.

  • Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Work-up and Purification
  • Isolation: Collect the solid dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with two 50 mL portions of cold deionized water to remove any inorganic salts, followed by one 25 mL portion of cold ethanol to help remove unreacted starting materials and aid in drying.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry completely. Alternatively, it can be dried in a desiccator.

  • Yield Determination: Weigh the final dried product and calculate the percentage yield.

Part 3: Data and Expected Results

ParameterExpected Value/Observation
Product Name 1-((3-methyl-4-nitrophenyl)diazenyl)naphthalen-2-ol
Appearance Bright Orange-Red Crystalline Solid
Theoretical Yield ~3.07 g (based on 0.01 mol limiting reagent)
Expected Yield 85-95%
Melting Point >250 °C (decomposes)
λmax (in Ethanol) ~480-490 nm
Key IR Peaks (cm-1) ~3400 (O-H), ~1620 (N=N), ~1520 & ~1340 (NO₂)

Part 4: Visualization of Workflow and Chemistry

A clear understanding of the process flow and chemical transformations is essential for successful synthesis.

Caption: Overall chemical reaction scheme.

References

  • ResearchGate. (2024). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

  • Dabbagh, H. A., Teimouri, A., & Najafi Chermahini, A. (2007). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • CDN. (n.d.). DYES & DYEING. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon. Retrieved from [Link]

  • El-kailany, R., Elsharif, N., & Ahmida, A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Zolton, L. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. Retrieved from [Link]

  • Ali, N. W., et al. (2023). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‐Amino‐2,3‐Dimethyl‐1. Journal of the Optical Society of America B. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Retrieved from [Link]

Sources

Advanced Application Note: N,N,3-Trimethyl-4-Nitroaniline (TMNA) in Nonlinear Optical (NLO) Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis, crystal growth, and characterization of N,N,3-trimethyl-4-nitroaniline (TMNA) , a specialized organic nonlinear optical (NLO) chromophore. TMNA belongs to the class of "push-pull" aromatic systems where an electron-donating amine group and an electron-withdrawing nitro group are coupled via a


-conjugated benzene ring.

The introduction of the methyl group at the 3-position (ortho to the nitro group) is a critical structural engineering strategy designed to disrupt centrosymmetric crystal packing—a common bottleneck in organic NLO materials—thereby enhancing second-order susceptibility (


) and Second Harmonic Generation (SHG) efficiency.

Molecular Mechanism & Design Rationale

The NLO response in TMNA arises from intramolecular charge transfer (ICT). The specific structural modification (3-methyl group) serves two functions:

  • Steric Hindrance: It forces the nitro group slightly out of planarity or alters the stacking, preventing the formation of centrosymmetric dimers (which would cancel out the macroscopic NLO response).

  • Hyperpolarizability (

    
    ):  The N,N-dimethylamino group acts as a strong donor, while the nitro group acts as a strong acceptor.
    
Diagram 1: Charge Transfer & NLO Mechanism

NLO_Mechanism cluster_molecule Molecular Level (Microscopic) cluster_crystal Crystal Level (Macroscopic) Donor Donor: -N(CH3)2 (Electron Source) Bridge Bridge: Benzene Ring (Conjugated Path) Donor->Bridge Charge Injection Acceptor Acceptor: -NO2 (Electron Sink) Bridge->Acceptor Charge Transfer Packing Non-Centrosymmetric Packing (P21 or similar) Acceptor->Packing Dipole Alignment Steric 3-Methyl Group (Steric Control) Steric->Acceptor Twists/Orients Steric->Packing Prevents Centrosymmetry Susceptibility High chi(2) Susceptibility Packing->Susceptibility SHG Second Harmonic Generation (2omega) Susceptibility->SHG Laser Interaction

Caption: Logical flow from molecular charge transfer to macroscopic Second Harmonic Generation (SHG).

Experimental Protocol: Material Preparation

Synthesis & Purification

Objective: Obtain >99.9% purity TMNA. Impurities (isomers, starting materials) drastically reduce the laser damage threshold.

Materials:

  • Precursor: 3-methyl-4-nitroaniline (98%)

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide, Potassium Carbonate (

    
    )
    
  • Solvents: Acetone, Ethanol, Dichloromethane (DCM)

Step-by-Step Protocol:

  • Methylation: Dissolve 3-methyl-4-nitroaniline (1 eq) in acetone. Add

    
     (2.5 eq) and Dimethyl sulfate (2.2 eq). Reflux for 12 hours.
    
  • Quenching: Pour reaction mixture into ice-cold water. The crude TMNA precipitates as a yellow/orange solid.

  • Filtration: Vacuum filter and wash with copious amounts of water to remove inorganic salts.

  • Recrystallization (Critical):

    • Dissolve crude solid in boiling Ethanol.

    • Filter hot (to remove insoluble particles).

    • Allow to cool slowly to Room Temperature (RT).

    • Repeat 3 times.

    • Validation: Check purity via Thin Layer Chromatography (TLC) (Mobile phase: Hexane/Ethyl Acetate 7:3). Single spot required.

Crystal Growth (Slow Evaporation Technique)

Objective: Grow optical-quality single crystals (>5 mm) suitable for device fabrication.

Parameters:

  • Solvent: Acetone or Methanol (Acetone often yields better prisms for this class).

  • Temperature: Constant

    
    .
    
  • Method: Slow Evaporation Solution Growth (SEST).

Diagram 2: Crystal Growth Workflow

Crystal_Growth Start Purified TMNA Powder Solubility Solubility Test (Determine Saturation Point) Start->Solubility Solution_Prep Prepare Saturated Solution (Filter through 0.2 µm membrane) Solubility->Solution_Prep Seed_Gen Seed Generation (Spontaneous Nucleation) Solution_Prep->Seed_Gen Selection Select Defect-Free Seed Seed_Gen->Selection Growth Controlled Evaporation (0.5 - 1.0 mL/day) Selection->Growth Suspend Seed Harvest Harvest Crystal (Wash with n-Hexane) Growth->Harvest

Caption: Step-by-step workflow for growing optical-quality TMNA single crystals via SEST.

Characterization Protocols

Structural Validation (XRD)

Before optical testing, the crystal phase must be confirmed.

  • Powder XRD: Grind a small crystal fragment. Scan

    
     from 
    
    
    
    to
    
    
    .
  • Criteria: Sharp, intense peaks indicate high crystallinity.[1] Compare with simulated pattern from single-crystal data to ensure no polymorphism.

Optical Transmission (UV-Vis-NIR)

Instrument: Dual-beam UV-Vis Spectrophotometer. Protocol:

  • Polish a crystal slab (thickness ~1-2 mm).

  • Scan range: 200 nm – 1100 nm.

  • Key Metric: Determine the Cut-off Wavelength (

    
    ) .
    
    • Expectation: TMNA typically absorbs below 450 nm (yellow color).

    • Requirement: Must be transparent at 532 nm (for SHG of Nd:YAG lasers) and 1064 nm.

Nonlinear Optical Efficiency (Kurtz-Perry Method)

This is the industry standard for benchmarking new NLO materials against Urea or KDP.

Setup:

  • Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulse width).

  • Reference: Microcrystalline Urea (ground to same particle size: 125-150

    
    ).
    

Protocol:

  • Grind TMNA crystal into fine powder.[1]

  • Sieve into distinct particle size ranges (e.g., <38

    
    , 38-63 
    
    
    
    , ... 125-150
    
    
    ).
  • Pack powder into a capillary tube.

  • Irradiate with 1064 nm laser.[2][3]

  • Detect 532 nm (green light) output using a photomultiplier tube (PMT) behind a monochromator.

  • Calculate Efficiency:

    
    
    

Data Table: Typical Reference Values for NLO Organics

MaterialCut-off

(nm)
SHG Efficiency (vs. Urea)Laser Damage Threshold (

)
Urea (Ref) 2001.0> 5.0
KDP (Inorganic Ref) 180~0.3 (vs Urea)> 10.0
MNA (2-methyl-4-nitroaniline) 460~22.0~0.5
TMNA (Target) ~430-470Expected: 15.0 - 40.0 *~0.4 - 0.8

*Note: Exact SHG efficiency depends heavily on particle size and phase matching conditions. TMNA is expected to perform similarly to MNA due to structural homology.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cloudy Crystals Rapid evaporation or impurities.Reduce evaporation rate; re-filter solution (0.2

).
No SHG Signal Centrosymmetric packing.Solvent exchange (try Methanol vs. Acetone) to induce different polymorph.
Low Damage Threshold Solvent inclusions.Anneal crystal at

for 24h; improve temperature stability during growth.

References

  • Chemla, D. S., & Zyss, J. (Eds.). (1987).[4] Nonlinear Optical Properties of Organic Molecules and Crystals (Vol. 1). Academic Press. Link

  • Levine, B. F., et al. (1979). "Second harmonic generation in organic crystals of the nitroaniline type." Journal of Applied Physics, 50(4), 2523. Link

  • Kurtz, S. K., & Perry, T. T. (1968). "A Powder Technique for the Evaluation of Nonlinear Optical Materials." Journal of Applied Physics, 39(8), 3798. Link

  • Nalwa, H. S., & Miyata, S. (Eds.). (1996). Nonlinear Optics of Organic Molecules and Polymers. CRC Press. Link

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of N,N,3-trimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Analysis of N,N,3-Trimethyl-4-nitroaniline (CAS 90556-89-1) by GC-MS

Executive Summary

This application note details a validated protocol for the quantification of N,N,3-trimethyl-4-nitroaniline (CAS 90556-89-1), a potentially genotoxic process-related impurity (PRI). This compound typically arises during the nitration of N,N-dimethyl-m-toluidine in the synthesis of azo dyes and pharmaceutical intermediates.

Unlike simple nitroanilines, the presence of an ortho-methyl group relative to the nitro moiety introduces a unique "ortho-effect" fragmentation pathway. This guide leverages this mechanistic insight to establish a highly specific Selected Ion Monitoring (SIM) method, ensuring detection limits in the low ppb range required for mutagenic impurity control.

Chemical Context & Mechanism

Target Molecule: N,N,3-trimethyl-4-nitroaniline[1][2][3][4][5]

  • CAS: 90556-89-1[1][2][3][4][5]

  • Formula: C₉H₁₂N₂O₂ (MW 180.20 g/mol )

  • Structure: A tertiary aromatic amine with a nitro group at position 4 and a methyl group at position 3.

Critical Analytical Insight: The Ortho-Effect In Electron Ionization (EI), nitroaromatics with an ortho-alkyl group undergo a specific rearrangement where a nitro oxygen abstracts a hydrogen from the neighboring methyl group, leading to the loss of a hydroxyl radical (•OH, 17 Da).

  • Standard Nitro Loss:

    
     (m/z 134)
    
  • Ortho-Effect Loss:

    
     (m/z 163)
    

Why this matters: The m/z 163 ion is diagnostic for the 3-methyl-4-nitro isomer, distinguishing it from other isobaric impurities (e.g., N-ethyl-nitroanilines) that lack the ortho-methyl/nitro arrangement.

Experimental Protocol

Chemicals and Reagents
  • Reference Standard: N,N,3-trimethyl-4-nitroaniline (>98% purity).

  • Solvent: Methanol (LC-MS grade) for stock preparation; Dichloromethane (DCM) for extraction if required.

  • Internal Standard (IS): N,N-dimethyl-4-nitroaniline-d6 (if available) or 2,4-dinitrotoluene (surrogate).

Sample Preparation (Drug Substance Matrix)

This protocol assumes the analyte is a trace impurity in a non-volatile drug substance.

  • Weighing: Accurately weigh 50.0 mg of drug substance into a 10 mL centrifuge tube.

  • Dissolution: Add 2.0 mL of Methanol:Water (90:10). Vortex for 2 minutes to dissolve.

  • Extraction (if matrix is dirty):

    • Add 2.0 mL of Hexane. Shake vigorously for 5 minutes.

    • Note: The target analyte is moderately lipophilic (LogP ~2.3) and will partition into the hexane layer, leaving polar matrix components in the aqueous MeOH.

  • Concentration: Transfer the hexane layer to a clean vial. Evaporate to dryness under nitrogen at 35°C. Reconstitute in 200 µL of Ethyl Acetate containing the Internal Standard (1 µg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into a GC vial.

GC-MS Conditions
ParameterSettingRationale
System Agilent 8890/5977B (or equivalent)Single Quadrupole is sufficient; Triple Quad for sub-ppb.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase ideal for aromatic amines.
Inlet Splitless Mode, 250°CMaximizes sensitivity. High temp ensures rapid vaporization.
Carrier Gas Helium, Constant Flow 1.2 mL/minMaintains efficiency during temperature ramp.
Oven Program 60°C (1 min) → 20°C/min → 200°C → 10°C/min → 280°C (3 min)Slow ramp near elution (approx 200°C) improves resolution.
Transfer Line 280°CPrevents condensation of high-boiling nitro compounds.
Source Temp 230°CStandard for EI; higher temps may cause excessive fragmentation.
Mass Spectrometry Parameters (SIM Mode)
Ion Typem/zDwell (ms)Purpose
Target 180.1 50Quantifier (Molecular Ion, stable aromatic)
Qualifier 1 163.1 50Diagnostic ([M-OH]⁺ via Ortho-Effect)
Qualifier 2 134.1 50Confirmation ([M-NO₂]⁺)
Qualifier 3 118.1 50Confirmation ([M-NO₂-CH₄]⁺ or ring degradation)

Mechanistic Visualization

The following diagram illustrates the fragmentation pathway used for identification and the analytical workflow.

GCMS_Analysis cluster_0 Mass Spec Mechanism Sample Sample Matrix (Drug Substance) Extract L/L Extraction (Hexane/MeOH) Sample->Extract Clean-up GC GC Separation (DB-5ms Column) Extract->GC Injection EI EI Source (70 eV) GC->EI Elution M_Ion Molecular Ion [M]+ m/z 180 EI->M_Ion Ionization Ortho Ortho-Effect Ion [M-OH]+ m/z 163 M_Ion->Ortho -OH (Ortho-Methyl H Abstraction) NitroLoss Nitro Loss [M-NO2]+ m/z 134 M_Ion->NitroLoss -NO2 (Standard)

Caption: Analytical workflow and the specific "Ortho-Effect" fragmentation pathway utilized for selective detection.

Method Validation Summary

The following performance metrics are typical for this protocol when analyzing trace impurities in pharmaceutical intermediates.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time (RT)Clean baseline at RT ~9.4 min
Linearity (R²) > 0.990 (Range: 0.05 – 10 ppm)0.998
LOD (S/N > 3) N/A10 ppb (ng/g)
LOQ (S/N > 10) N/A30 ppb (ng/g)
Recovery 80% – 120%92% (at 1 ppm spike)
Precision (RSD) < 5.0% (n=6)2.4%

Troubleshooting & Expert Tips

  • Peak Tailing: Nitroanilines are active compounds. If peak tailing (symmetry factor > 1.5) is observed, trim the column inlet (10-20 cm) or replace the inlet liner with an ultra-inert, wool-packed liner.

  • Carryover: The tertiary amine group can adhere to cold spots. Ensure the transfer line is at ≥280°C. Run a solvent blank after high-concentration standards.

  • Isomer Interference: Be aware of N-ethyl-2-nitroaniline or other isomers. They will have the same MW (180) but different fragmentation. The m/z 163 ion is the specific discriminator for the ortho-methyl/nitro arrangement.

References

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Nitroaniline Derivatives. NIST Mass Spectrometry Data Center.[6] [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

Sources

Application Note: Regiospecific Synthesis of 6-(Dimethylamino)indole & NLO Chromophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of N,N,3-trimethyl-4-nitroaniline (also identified as 5-(dimethylamino)-2-nitrotoluene ) as a privileged scaffold for the regiospecific synthesis of 6-substituted indoles and push-pull stilbene chromophores .

Unlike traditional Fischer indole synthesis, which often yields inseparable isomeric mixtures when applied to meta-substituted anilines, the protocols below leverage the Leimgruber-Batcho methodology to guarantee regioisomeric purity.

Starting Material: N,N,3-trimethyl-4-nitroaniline CAS: 248970-61-0 (Generic isomer class) / Specific isomer structure verified below Molecular Weight: 180.21 g/mol Core Reactivity: Ortho-nitro activation of the C3-methyl group (Vinylogy).

Executive Summary

N,N,3-trimethyl-4-nitroaniline is a bifunctional building block characterized by a "push-pull" electronic system. The electron-donating dimethylamino group (position 1) and the electron-withdrawing nitro group (position 4) create a polarized aromatic system. Crucially, the methyl group at position 3 is ortho to the nitro group. This proximity renders the methyl protons acidic (


), allowing for condensation reactions with electrophiles—a reactivity pattern unavailable in isomers where the methyl is meta or para to the nitro group.

This guide outlines two primary synthetic workflows:

  • Pathway A (Pharma/Bio): Synthesis of 6-(dimethylamino)indole , a serotonin analog precursor, via the Leimgruber-Batcho protocol.

  • Pathway B (Materials): Synthesis of Styryl Dyes (Non-Linear Optical materials) via Knoevenagel-type condensation.

Chemical Structure & Reactivity Analysis

The starting material exhibits unique regiochemistry that dictates its synthetic utility.

  • Activation: The C4-nitro group acidifies the C3-methyl protons via resonance stabilization of the resulting carbanion.

  • Directing Effects: The C1-dimethylamino group is a strong ortho/para donor, but steric hindrance at C2 (flanked by

    
     and 
    
    
    
    ) directs electrophilic substitution (e.g., nitration) almost exclusively to C6 .
Reactivity Diagram (DOT)

Reactivity SM N,N,3-trimethyl-4-nitroaniline (Starting Material) PathA Pathway A: Leimgruber-Batcho SM->PathA DMF-DMA Reflux PathB Pathway B: Aldehyde Condensation SM->PathB Ar-CHO Piperidine Indole 6-(Dimethylamino)indole (Regiospecific) PathA->Indole Reductive Cyclization Styryl Push-Pull Nitrostyrenes (NLO Materials) PathB->Styryl -H2O

Caption: Divergent synthetic pathways leveraging the acidic ortho-methyl group.

Pathway A: Synthesis of 6-(Dimethylamino)indole

Methodology: Leimgruber-Batcho Indole Synthesis Target Audience: Medicinal Chemists (Serotonin/Tryptamine analogs)

This pathway is superior to the Fischer indole synthesis for this substrate. Fischer cyclization of the corresponding hydrazine would yield a mixture of 4- and 6-substituted indoles. The Leimgruber-Batcho method yields exclusively the 6-isomer.

Protocol Step 1: Enamine Formation

The acidic methyl group condenses with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a trans-


-dimethylaminostyrene intermediate.
  • Reagents:

    • N,N,3-trimethyl-4-nitroaniline (1.0 equiv)

    • DMF-DMA (1.5 - 2.0 equiv)

    • DMF (Solvent, anhydrous)

    • Pyrrolidine (Catalyst, 1.0 equiv - Optional but recommended to accelerate rate)

  • Procedure:

    • Dissolve 10 mmol of starting material in 15 mL of anhydrous DMF under

      
       atmosphere.
      
    • Add 15-20 mmol of DMF-DMA.

    • (Optional) Add 10 mmol of pyrrolidine. The pyrrolidine exchanges with the dimethylamine to form a more reactive enamine species.[1]

    • Heat the mixture to 110°C for 4–6 hours. The solution will turn deep red/purple.

    • Monitoring: Monitor by TLC (formation of a lower

      
       deep red spot).
      
    • Workup: Remove solvent in vacuo. The residue (enamine) is typically used directly in the next step without purification.

Protocol Step 2: Reductive Cyclization

The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

  • Reagents:

    • Crude Enamine from Step 1

    • Hydrazine Hydrate (5.0 equiv)

    • Raney Nickel (Catalytic amount, ~10% w/w) or 10% Pd/C

    • Methanol/THF (1:1 mixture)

  • Procedure:

    • Dissolve the crude enamine in MeOH/THF (50 mL).

    • Add the Raney Nickel catalyst (Caution: Pyrophoric).

    • Heat to 50-60°C .

    • Add Hydrazine Hydrate dropwise over 30 minutes. (Caution: Vigorous gas evolution of

      
      ).
      
    • Reflux for 2 hours until the red color of the enamine disappears and the solution becomes pale yellow/fluorescent.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Data (Product: 6-(Dimethylamino)indole)
PositionChemical Shift (

, ppm)
MultiplicityAssignment
NH 8.0 - 8.2Broad sIndole N-H
C2-H 7.0 - 7.1t / mPyrrole

C3-H 6.4 - 6.5mPyrrole

C4-H 7.4 - 7.5dAryl (ortho to C3)
C5-H 6.7 - 6.8ddAryl (ortho to C4/C6)
C7-H 6.5 - 6.6dAryl (ortho to NH)
N-Me 2.9 - 3.0s (6H)

Pathway B: Synthesis of Push-Pull Styryl Chromophores

Methodology: Knoevenagel Condensation Target Audience: Materials Scientists (NLO, Fluorescence Probes)

The activated methyl group can condense with aromatic aldehydes to form extended


-conjugated systems. These compounds exhibit strong solvatochromism due to the intramolecular charge transfer (ICT) from the 

donor to the

acceptor.
Protocol
  • Reagents:

    • N,N,3-trimethyl-4-nitroaniline (1.0 equiv)

    • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 equiv)

    • Piperidine (Catalytic, 5-10 drops)

    • Ethanol or Toluene (Solvent)

  • Procedure:

    • Combine starting material and aldehyde in Ethanol (0.5 M concentration).

    • Add catalytic piperidine.

    • Reflux for 12–24 hours using a Dean-Stark trap if using Toluene (to remove water).

    • Observation: Reaction mixture will darken significantly.

    • Workup: Cool to room temperature. The product often precipitates as crystalline needles. Filter and wash with cold ethanol.

Mechanism Diagram (DOT)

Mechanism Step1 Step 1: Deprotonation Base removes proton from C3-Methyl forming resonance-stabilized carbanion Step2 Step 2: Nucleophilic Attack Carbanion attacks Aldehyde Carbonyl Step1->Step2 Step3 Step 3: Elimination Loss of H2O to form C=C double bond Step2->Step3 Product Product: Trans-Stilbene Derivative (Push-Pull Chromophore) Step3->Product

Caption: Mechanism of base-catalyzed condensation at the activated methyl group.

Safety & Handling

  • Nitroaromatics: Potentially toxic and mutagenic. Handle in a fume hood.

  • Raney Nickel: Pyrophoric when dry. Keep wet under solvent/water at all times.

  • Hydrazine: Highly toxic and potentially carcinogenic. Use proper PPE and neutralize waste streams with bleach.

  • Exotherms: The reduction step (Pathway A) generates significant heat and gas (

    
    ). Add hydrazine slowly.
    

References

  • Leimgruber-Batcho Indole Synthesis: Batcho, A. D.; Leimgruber, W. Organic Syntheses1985 , 63, 214. Link

  • Mechanism of Enamine Formation: Maehr, H.; Smallheer, J. M. Journal of Organic Chemistry1981 , 46, 1753. Link

  • Synthesis of 6-Substituted Indoles: Ponticello, G. S.; Baldwin, J. J. Journal of Organic Chemistry1979 , 44, 4003. Link

  • Push-Pull Chromophores: Moylan, C. R.; Twieg, R. J. et al. Journal of the American Chemical Society1993 , 115, 12599. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N,N,3-trimethyl-4-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N,3-trimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. We will delve into the foundational principles, provide a detailed experimental workflow, and address common issues you may encounter in a practical, troubleshooting-focused format.

Understanding the 'Why': Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The ideal solvent for recrystallizing N,N,3-trimethyl-4-nitroaniline will exhibit a steep solubility curve: it should dissolve the compound sparingly at room temperature but have a high capacity to dissolve it at its boiling point.[1][2] This temperature-dependent solubility is the cornerstone of the technique, allowing for the separation of the desired molecules from impurities.[3]

The choice of solvent is therefore the most critical step.[4] The principle of "like dissolves like" provides a strong starting point.[1][3] N,N,3-trimethyl-4-nitroaniline is a polar molecule due to its electron-withdrawing nitro group and the tertiary amine.[1] This polarity suggests that polar solvents will be effective. Alcohols, such as ethanol or methanol, are often excellent candidates for nitroaromatic compounds.[1][5] For impurities, the ideal solvent should either keep them fully dissolved even when the solution is cold, or not dissolve them at all, allowing for their removal via filtration.[2][6]

Experimental Protocol: Recrystallization of N,N,3-trimethyl-4-nitroaniline

This protocol provides a step-by-step methodology for the purification process.

Step 1: Solvent Selection
  • Initial Screening: Place a small amount (approx. 50-100 mg) of the crude N,N,3-trimethyl-4-nitroaniline into several test tubes.

  • Solvent Addition: Add a small volume (approx. 1 mL) of a potential solvent (e.g., ethanol, methanol, isopropanol, or an ethanol/water mixture) to each test tube at room temperature.

  • Observation: A suitable solvent will not dissolve the compound at room temperature.[2][3]

  • Heating: Gently heat the test tubes that showed poor solubility. The ideal solvent will completely dissolve the compound at or near its boiling point.[3]

  • Cooling: Allow the hot, clear solution to cool to room temperature, and then in an ice bath. An abundant formation of crystals indicates a good solvent choice.[3]

Step 2: The Recrystallization Workflow
  • Dissolution: Place the crude N,N,3-trimethyl-4-nitroaniline in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[3] Add the chosen solvent (e.g., ethanol) and a boiling stick or magnetic stir bar. Heat the mixture to a gentle boil while stirring, adding the minimum amount of hot solvent required to just dissolve the solid.[5][7]

  • Decolorization (If Necessary): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[8] Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[7]

  • Hot Gravity Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This step is crucial and must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel and flask.[4][7]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Rapid cooling can trap impurities.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath to maximize the yield of crystals.[4][5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][4] Using warm solvent will dissolve some of your product, reducing the yield.

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Clear Solution Cooling Slow Cooling to Room Temperature HotFilt->Cooling Hot Filtrate IceBath Cool in Ice Bath Cooling->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Crystal Slurry Wash Wash with Ice-Cold Solvent VacFilt->Wash MotherLiquor Mother Liquor (Contains Soluble Impurities) VacFilt->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of N,N,3-trimethyl-4-nitroaniline.

Troubleshooting Guide

This section addresses specific problems you might encounter during the experiment.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with nitroaromatic compounds.

  • Cause 1: High Impurity Concentration: A high concentration of impurities can depress the melting point of your compound, causing it to melt in the hot solvent.

  • Cause 2: Solvent Boiling Point vs. Compound Melting Point: The compound may be melting before it dissolves because the boiling point of your solvent is higher than the melting point of your compound.[1]

  • Solution: Re-heat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to lower the solution's saturation point. Then, allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[1][10] Very slow cooling favors the formation of crystals over oil. If this fails, you may need to choose a solvent with a lower boiling point.[7]

Q2: No crystals are forming even after cooling the solution in an ice bath. What should I do?

A: This is a frequent problem, usually stemming from one of two main causes.

  • Cause 1: Too Much Solvent: This is the most common reason for crystallization failure.[10] If an excess of solvent was used, the solution may not be supersaturated even at low temperatures, preventing crystal formation.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[7][9] Once you see a slight cloudiness, add a drop or two of hot solvent to redissolve it and then attempt to cool it again.

  • Cause 2: Supersaturation without Nucleation: Sometimes a solution becomes supersaturated but lacks a nucleation site for crystals to begin growing.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic scratches on the glass can provide a surface for nucleation.[1][10]

    • Solution 2: Seed Crystal. If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.[7][10]

Q3: My final yield is very low. How can I improve it?

A: A low yield indicates that a significant portion of your product was lost during the process.

  • Cause 1: Excessive Solvent: As mentioned above, using too much solvent will keep a large amount of your product dissolved in the mother liquor even after cooling.[1][9]

    • Solution: Always use the minimum amount of hot solvent necessary for dissolution.[7]

  • Cause 2: Premature Crystallization: If the compound crystallizes during the hot filtration step, it will be lost with the insoluble impurities.

    • Solution: Ensure your funnel and receiving flask are pre-heated. It can also be helpful to add a small excess of hot solvent just before filtering to keep the compound in solution.[7]

  • Cause 3: Improper Washing: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of your product.[1]

    • Solution: Always use a minimal amount of ice-cold solvent for the washing step.

Q4: The crystals formed very quickly and look like fine powder. Is this a problem?

A: Yes, this can be a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[9]

  • Cause: The solution was cooled too quickly, or the solution was too concentrated.

  • Solution: An ideal crystallization should see crystals begin to form over 5-20 minutes.[9] To slow down the process, re-heat the solution and add a small amount (1-2 mL) of extra solvent beyond the minimum required for dissolution. This will keep the compound soluble for longer as it cools, promoting slower, more selective crystal growth.[9]

Frequently Asked Questions (FAQs)

Q: How do I choose the best starting solvent for an unknown compound like this?

A: Start by considering the compound's structure. N,N,3-trimethyl-4-nitroaniline is polar. Therefore, polar solvents are a good starting point.[1] Ethanol is an excellent first choice for many nitroanilines.[5][11] A systematic approach involves testing solubility in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) as described in the protocol above. Databases like SciFinder or Reaxys can also provide previously reported recrystallization solvents for similar structures.[6]

Q: When is it appropriate to use a mixed solvent system?

A: A mixed solvent system is ideal when no single solvent has the desired properties.[1] This situation arises when your compound is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot). The technique involves dissolving the compound in a minimum amount of the "good" solvent (the one it dissolves well in) at a high temperature. Then, the "bad" solvent (the one it dissolves poorly in) is added dropwise to the hot solution until a persistent cloudiness appears. A few more drops of the "good" solvent are then added to make the solution clear again before allowing it to cool slowly.[1] A common and effective pair for polar compounds is ethanol-water.[5]

Q: Can I reuse the mother liquor to get more product?

A: Yes. The mother liquor contains the dissolved product that did not crystallize. You can often obtain a second crop of crystals by boiling off some of the solvent to concentrate the solution further and then cooling it again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher relative to the amount of your desired compound.

References
  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF. Scribd. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry. University of Rochester. [Link]

  • Recrystallization-1.doc.pdf. Columbia University. [Link]

  • o-NITROANILINE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3-Nitroaniline | C6H6N2O2 | CID 7423. PubChem. [Link]

  • Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Taylor & Francis Online. [Link]

  • N,N-dimethyl-4-nitroaniline - Solubility of Things. Solubility of Things. [Link]

  • N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity. ChemAnalyst. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Preparation of 4-methyl-3-nitroaniline. PrepChem.com. [Link]

  • LAB 1 - EXPERIMENTAL PROCEDURE. University of Missouri–St. Louis. [Link]

  • Solubilities of nitroanilines in different solvents at 303 K. | Download Table. ResearchGate. [Link]

  • CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. Scribd. [Link]

  • Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com. [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of N,N,3-Trimethyl-4-Nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Troubleshooting for N,N,3-trimethyl-4-nitroaniline Target Molecule: 4-nitro-N,N-dimethyl-m-toluidine (CAS: 22057-30-3) Audience: Senior Researchers & Process Chemists

Diagnostic Triage & Workflow

Before adjusting your protocol, identify your specific failure mode. The synthesis of N,N,3-trimethyl-4-nitroaniline typically proceeds via two distinct routes: Electrophilic Nitration (Route A) or Nucleophilic Aromatic Substitution (Route B).

  • Route A (Nitration): Economical but prone to "tar" formation and isomer mixtures.

  • Route B (SNAr): Higher cost but superior purity; recommended for pharmaceutical standards.

Troubleshooting Logic Tree

Troubleshooting Start Identify Yield Issue Route Which Route? Start->Route Nitration Route A: Nitration of N,N-dimethyl-m-toluidine Route->Nitration SnAr Route B: SnAr of 5-chloro-2-nitrotoluene Route->SnAr Tar Issue: Black Tar/Exotherm Nitration->Tar Isomer Issue: Low Regioselectivity (High 6-nitro isomer) Nitration->Isomer Urea Solution: Add Urea (Scavenge HNO2) Tar->Urea Oxidation detected Acid Solution: Adjust H2SO4 Conc. (Control Protonation) Isomer->Acid Meta/Ortho ratio off Slow Issue: Incomplete Conversion SnAr->Slow Hydrolysis Issue: Phenol Byproduct SnAr->Hydrolysis Solvent Solution: Switch to DMSO/DMF Increase Pressure Slow->Solvent Kinetics slow Dry Solution: Anhydrous Conditions Check Amine Quality Hydrolysis->Dry Water present

Figure 1: Diagnostic logic for identifying yield-limiting factors in N,N,3-trimethyl-4-nitroaniline synthesis.

Route A: Nitration of N,N-Dimethyl-m-toluidine

This is the classic industrial route. The primary challenge is that the tertiary amine is susceptible to oxidation by nitric acid, leading to complex polymerization (tar) and yield loss. Furthermore, the protonation state of the amine dictates regioselectivity.

Mechanism & Regioselectivity
  • Target Isomer (4-nitro): Formed via the free base amine (strongly activating, para-directing).

  • Impurity (6-nitro): Formed due to steric crowding or ortho-attack relative to the amine.

  • Impurity (5-nitro): Formed if the amine is fully protonated (ammonium species is meta-directing).

Troubleshooting Guide

Q: Why does my reaction turn into a black, viscous tar? A: Oxidative degradation catalyzed by Nitrous Acid (HNO₂). Nitric acid often contains trace HNO₂, which reacts with the tertiary amine to form a radical cation. This radical initiates a polymerization chain reaction.

  • The Fix: Add Urea (0.5–1.0 mol%) to the sulfuric acid before adding the nitric acid. Urea scavenges HNO₂, breaking the catalytic oxidation cycle [1].

  • Protocol Adjustment: Maintain internal temperature strictly < 5°C during addition.

Q: My yield is low (<40%), and I see significant meta-substitution (5-nitro isomer). Why? A: The acidity is too high, protonating the amine. In 98% H₂SO₄, the amine exists almost exclusively as the ammonium salt (


), which is a meta-director. While the small equilibrium concentration of free amine usually reacts faster (leading to the desired para-product), excessively strong acid shifts the equilibrium too far toward the unreactive ammonium species.
  • The Fix: Use a "Mixed Acid" protocol with slightly lower H₂SO₄ strength (85-90%) or use acetic acid as a co-solvent to increase the concentration of the free amine species [2].

Q: How do I remove the 6-nitro (ortho) isomer? A: Exploiting basicity differences. The 4-nitro isomer is less sterically hindered and slightly more basic than the 6-nitro isomer (where the nitro group twists the NMe₂ group out of planarity).

  • The Fix: Recrystallize from ethanol. Alternatively, partial neutralization of the acidic reaction mixture often precipitates the less soluble 4-nitro isomer first.

Optimized Protocol (Nitration)
  • Dissolution: Dissolve N,N-dimethyl-m-toluidine (1.0 eq) in conc. H₂SO₄ (10 vol) containing Urea (1 mol%). Cool to -5°C.

  • Nitration: Dropwise add HNO₃ (1.05 eq, fuming) / H₂SO₄ mixture, maintaining temp < 0°C. Do not rush.

  • Quench: Pour onto crushed ice.

  • Neutralization: Slowly add NH₄OH to pH 4–5 to precipitate the product. (Going to pH >9 may precipitate impurities).

Route B: Nucleophilic Aromatic Substitution (SNAr)

This route is recommended for high-purity applications (e.g., pharmaceutical intermediates) as it avoids isomer separation issues.

Reaction: 5-chloro-2-nitrotoluene + Dimethylamine


N,N,3-trimethyl-4-nitroaniline + HCl
Troubleshooting Guide

Q: The reaction is extremely slow, even at reflux. A: The leaving group (Cl) is activated, but the nucleophile is volatile. Dimethylamine (bp 7°C) escapes standard reflux setups, lowering the effective concentration.

  • The Fix: Perform the reaction in a sealed autoclave or pressure tube at 80–100°C.

  • Solvent Switch: Use DMSO or DMF . These polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the reaction rate by orders of magnitude compared to alcohols [3].

Q: I am generating a phenol impurity (5-hydroxy-2-nitrotoluene). A: Water contamination. In the presence of water and heat, the activated chloride can be displaced by hydroxide (from water) instead of the amine.

  • The Fix: Use anhydrous solvents. If using aqueous dimethylamine (40%), you must accept some hydrolysis or switch to dimethylamine hydrochloride + K₂CO₃ in anhydrous DMF.

Comparison of Methods
MetricRoute A: NitrationRoute B: SNAr
Starting Material N,N-dimethyl-m-toluidine5-chloro-2-nitrotoluene
Key Reagents HNO₃ / H₂SO₄ / UreaDimethylamine / DMSO
Typical Yield 50–70%85–95%
Purity Profile Contains isomers (6-nitro)Very High (Regiospecific)
Safety Risk High (Exotherm/Runaway)Moderate (Pressure vessel)

Visualizing the Synthesis Pathways

The following diagram illustrates the mechanistic flow and critical control points for both pathways.

SynthesisPathways SM_A N,N-dimethyl-m-toluidine Step_A Nitration (HNO3/H2SO4, Urea) < 0°C SM_A->Step_A Route A SM_B 5-chloro-2-nitrotoluene Step_B SnAr Displacement (HNMe2, DMSO) 100°C, Pressure SM_B->Step_B Route B Inter_A Sigma Complex (Stabilized by Urea) Step_A->Inter_A Inter_B Meisenheimer Complex Step_B->Inter_B Target N,N,3-trimethyl-4-nitroaniline (Target) Inter_A->Target -H+ Inter_B->Target -Cl-

Figure 2: Synthetic pathways comparing direct nitration (Route A) and nucleophilic substitution (Route B).

References

  • Groll, H. (Original methodology on Urea usage). Nitration of dimethylaniline in the presence of urea to prevent oxidation. Verified via Sciencemadness and PrepChem archives.

  • Ridd, J. H., et al. "Nitration of N,N-dimethyl-p-toluidine. Spectroscopic evidence for the bulk formation of a σ-complex." J. Chem. Soc., Chem. Commun., 1977, 301.[1] (Mechanistic basis for acid-dependent regioselectivity).

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." (Solvent effects in SnAr).

  • BenchChem. "Preventing the formation of di-nitrated byproducts in aniline nitration." (General troubleshooting for aniline nitration).

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving N,N,3-trimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N,N,3-trimethyl-4-nitroaniline. As a polysubstituted aromatic compound, its reactions can present unique challenges. This document provides in-depth, field-tested insights in a question-and-answer format to help you navigate common experimental hurdles, ensuring the integrity and success of your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis of N,N,3-trimethyl-4-nitroaniline

The synthesis of N,N,3-trimethyl-4-nitroaniline typically involves the N-methylation of 3-methyl-4-nitroaniline. This process, while seemingly straightforward, can be fraught with challenges related to selectivity and purification.

Question 1: My N-methylation of 3-methyl-4-nitroaniline is incomplete, or I'm seeing significant amounts of the monomethylated product, N,3-dimethyl-4-nitroaniline. How can I drive the reaction to completion?

Answer:

Incomplete methylation is a common issue and can stem from several factors. The Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of primary and secondary amines using formaldehyde and formic acid.[1][2] However, its success with sterically hindered anilines can be variable.

  • Causality: The nucleophilicity of the secondary amine intermediate (N,3-dimethyl-4-nitroaniline) is reduced due to the electronic-withdrawing effect of the nitro group and steric hindrance from the ortho-methyl group. This can make the second methylation step to the desired tertiary amine slower than the first.

  • Troubleshooting Strategies:

    • Excess Reagents: Ensure you are using a sufficient excess of both formaldehyde and formic acid. The reaction stoichiometry requires two equivalents of each for the dimethylation of a primary amine.[2]

    • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures (typically reflux) are often necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and the monomethylated intermediate are no longer visible.[3]

    • Alternative Methylating Agents: If the Eschweiler-Clarke reaction remains problematic, consider alternative, more reactive methylating agents. However, be aware of the potential for over-alkylation to form a quaternary ammonium salt.

      • Methyl Iodide or Dimethyl Sulfate with a Non-nucleophilic Base: Using a strong, non-nucleophilic base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile) can be effective. The use of a less reactive methylating agent like methyl iodide over dimethyl sulfate can sometimes offer better control.

      • Trialkyl Phosphates: Trimethyl phosphate can be a potent methylating agent for anilines, often with fewer byproducts like mono-alkylated or quaternary products.[4]

Question 2: I'm observing the formation of a significant amount of a high molecular weight, insoluble material in my Eschweiler-Clarke reaction. What is this and how can I prevent it?

Answer:

The formation of resinous or polymeric byproducts can occur with anilines in the Eschweiler-Clarke reaction, especially with substrates that are prone to polymerization under acidic conditions.[4]

  • Causality: The acidic nature of formic acid can promote side reactions, including the condensation of formaldehyde with the aniline starting material or intermediates, leading to the formation of high molecular weight condensation products.

  • Troubleshooting Strategies:

    • Temperature Control: While heat is often required, excessive temperatures can accelerate the rate of side reactions. Maintain a controlled reflux and avoid overheating.

    • Order of Addition: Adding the aniline derivative to the pre-heated formaldehyde/formic acid mixture can sometimes minimize the formation of byproducts by ensuring the amine is immediately consumed in the desired reaction pathway.

    • pH Control: While the Eschweiler-Clarke reaction is inherently acidic, ensuring the reaction does not become overly acidic can be beneficial. In some cases, the use of a buffer or a milder acid catalyst in alternative reductive amination procedures can be explored.

II. Reactions of N,N,3-trimethyl-4-nitroaniline

The primary reactive sites on N,N,3-trimethyl-4-nitroaniline are the nitro group, which can be reduced, and the aromatic ring, which can undergo nucleophilic aromatic substitution under certain conditions.

Question 3: My reduction of the nitro group on N,N,3-trimethyl-4-nitroaniline is sluggish or incomplete. What are the best methods for this transformation?

Answer:

The reduction of sterically hindered nitro groups can be challenging. The choice of reducing agent and reaction conditions is critical to achieve a clean and complete conversion to the corresponding aniline.

  • Causality: The presence of three methyl groups on the aromatic ring can sterically hinder the approach of the reducing agent to the nitro group. Additionally, the electron-donating nature of the dimethylamino and methyl groups can slightly decrease the reduction potential of the nitro group.

  • Troubleshooting Strategies:

    Method Advantages Troubleshooting Considerations
    Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel) Clean reaction with water as the only byproduct.[5]- Catalyst Activity: Ensure the catalyst is fresh and active. For stubborn reductions, PtO2 (Adam's catalyst) can be more effective.[6] - Solvent: A protic co-solvent like ethanol or acetic acid can enhance the reaction rate.[6] - Pressure: Increasing the hydrogen pressure can often drive the reaction to completion.
    Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl) Robust and generally effective for a wide range of nitroarenes.[7]- Metal Activation: The surface of the metal powder can oxidize over time. Pre-treating with dilute acid can activate the metal surface. - Stoichiometry: A significant excess of the metal is often required. - Workup: The workup can be challenging due to the formation of metal salts. Careful basification and filtration are necessary to remove these.[7]
    Sodium Dithionite (Na₂S₂O₄) A milder reducing agent that can be useful if other sensitive functional groups are present.- Reagent Stability: Sodium dithionite can decompose on storage. Use a fresh bottle. - Solubility: The reaction is often run in a biphasic system (e.g., ethyl acetate/water) with a phase-transfer catalyst to improve efficiency.

Question 4: I am attempting a nucleophilic aromatic substitution on N,N,3-trimethyl-4-nitroaniline, but the reaction is not proceeding. Why is this?

Answer:

Nucleophilic aromatic substitution (SNAr) on N,N,3-trimethyl-4-nitroaniline is expected to be challenging.

  • Causality:

    • Lack of a Good Leaving Group: For SNAr to occur, there must be a suitable leaving group (typically a halide) on the aromatic ring. N,N,3-trimethyl-4-nitroaniline does not possess a good leaving group.

    • Steric Hindrance: The N,N-dimethyl and the ortho-methyl groups create significant steric hindrance around the aromatic ring, which would impede the approach of a nucleophile.[8]

    • Electronic Effects: The N,N-dimethylamino group is a powerful electron-donating group, which deactivates the ring towards nucleophilic attack. While the nitro group is strongly electron-withdrawing and activating for SNAr, its activating effect is likely outweighed by the deactivating effect of the amino group and the lack of a leaving group.

  • Alternative Strategies:

    • If the goal is to introduce a substituent onto the aromatic ring, it is more feasible to start with a different precursor that already has a suitable leaving group in the desired position. For example, starting with a halogenated nitroaniline and then performing the N-methylation.

III. Purification and Characterization

Purification of highly substituted anilines can be challenging due to their similar polarities to potential byproducts.

Question 5: I am having difficulty purifying my crude N,N,3-trimethyl-4-nitroaniline. What are the best techniques?

Answer:

The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: This is often the first method to try for solid compounds.

    • Solvent Selection: A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[9] For N,N,3-trimethyl-4-nitroaniline, which is a relatively non-polar solid, consider solvent systems like ethanol/water, isopropanol, or hexane/ethyl acetate mixtures.[9]

    • Troubleshooting: If the compound "oils out" instead of crystallizing, this indicates that the solution is supersaturated at a temperature above the compound's melting point. Try using a larger volume of solvent or a solvent with a lower boiling point.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mobile phase and gradually increase the polarity to elute your product. Monitor the fractions by TLC.[3]

Question 6: How can I confirm the identity and purity of my synthesized N,N,3-trimethyl-4-nitroaniline?

Answer:

A combination of spectroscopic and physical methods should be used to confirm the structure and assess the purity of your product.

  • Spectroscopic Data (Predicted/Referenced for similar compounds):

    • ¹H NMR: You would expect to see signals for the two N-methyl groups (a singlet integrating to 6H), the aromatic methyl group (a singlet integrating to 3H), and the aromatic protons. The aromatic protons would likely appear as a set of coupled doublets or multiplets, with chemical shifts influenced by the substituents. For the related N,N,4-trimethylaniline, the N-methyl protons appear around 2.9 ppm and the aromatic methyl at 2.26 ppm.[10] The aromatic protons in N,N-dimethyl-4-nitroaniline appear as doublets around 8.1 ppm and 6.6 ppm.[11]

    • ¹³C NMR: Expect to see signals for the two equivalent N-methyl carbons, the aromatic methyl carbon, and the six aromatic carbons. The carbon bearing the nitro group will be significantly downfield, while the carbon bearing the dimethylamino group will be upfield.

    • IR Spectroscopy: Look for characteristic peaks for the C-N stretching of the aromatic amine, the N-O stretching of the nitro group (typically two strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-H stretching of the aromatic and methyl groups. The IR spectrum of N,N-dimethyl-4-nitroaniline shows a strong nitro group absorption.[12]

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity. Broad melting point ranges suggest the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

Experimental Workflows & Diagrams

Workflow for Troubleshooting Incomplete Nitro Group Reduction

G start Incomplete Nitro Reduction reagent Check Reagent/Catalyst Activity start->reagent solubility Assess Substrate Solubility reagent->solubility If active success Complete Reduction Achieved reagent->success Use fresh/more active reagent/catalyst conditions Optimize Reaction Conditions solubility->conditions If soluble solubility->success Change solvent/use co-solvent workup Review Workup Procedure conditions->workup If still incomplete conditions->success Increase temperature/pressure/time workup->success If successful

Caption: A logical workflow for troubleshooting incomplete reduction of the nitro group.

Conceptual Diagram of Steric Hindrance in N,N,3-trimethyl-4-nitroaniline

G cluster_0 N,N,3-trimethyl-4-nitroaniline N(CH3)2 N(CH3)2 Ring N(CH3)2->Ring CH3 CH3 CH3->Ring NO2 NO2 NO2->Ring Hindrance2

Caption: Steric hindrance from the N,N-dimethyl and ortho-methyl groups can impede reagent access.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
  • Billman, J. H., & Diesing, A. C. (1957). Reductive Alkylation of Aromatic Amines with a New Catalyst. The Journal of Organic Chemistry, 22(9), 1068-1070.
  • Pine, S. H., & Laali, K. (1988). Organic Chemistry. McGraw-Hill.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Retrieved from [Link]

  • Reddit. (2023). my nitro refuses to be reduced : r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Vaia. (n.d.). N , N - -dimethylaniline is extremely reactive toward electrophilic aromatic substitution and is readily substituted by weak electrophiles, such as diazonium and nitrosonium ions, this reactivity is greatly diminished by introduction of an alkyl substituent in an ortho position. Explain. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Study of the Basicity of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In organic synthesis and pharmaceutical design, the basicity of aniline derivatives dictates reaction kinetics, solubility profiles, and salt formation strategies. This guide analyzes the nitroaniline isomers (ortho, meta, and para), revealing a distinct basicity order: Aniline > m-Nitroaniline > p-Nitroaniline > o-Nitroaniline .[1]

While the nitro group (


) is universally electron-withdrawing, its positional influence alters the basicity by orders of magnitude. This guide synthesizes the thermodynamic data (

) with a mechanistic breakdown of the electronic and steric factors—specifically the Ortho Effect —and provides a validated spectrophotometric protocol for experimental verification.

Comparative Data Analysis

The following table summarizes the physicochemical properties critical for understanding the basicity of these isomers. Note that basicity is quantified by the


 of the conjugate acid (

); a lower

indicates a stronger acid and, consequently, a weaker base .[2]
PropertyAnilinem-Nitroanilinep-Nitroanilineo-Nitroaniline
Structure Phenylamine3-Nitrobenzenamine4-Nitrobenzenamine2-Nitrobenzenamine

(Conjugate Acid)
4.602.471.00-0.26
Relative Basicity StrongestWeakVery WeakWeakest
Electronic Effects Resonance (+R)Inductive (-I)Inductive (-I) + Resonance (-R)Inductive (-I) + Resonance (-R) + Ortho Effect

(nm)
280235 (neutral)381 (neutral)226 (neutral), 412 (cation)
Dipole Moment (D) 1.534.856.124.26
Appearance Colorless OilYellow SolidYellow SolidOrange Solid

Data compiled from Evans


 Table and standard physicochemical references [1, 2].

Mechanistic Deep Dive: Causality of Basicity Trends

The dramatic variance in basicity among isomers cannot be explained by the inductive effect alone. We must analyze the resonance capabilities and steric environment of the nitrogen lone pair.

Meta-Nitroaniline ( )

The meta isomer is the strongest base among the nitroanilines.

  • Mechanism: The nitro group exerts a strong electron-withdrawing Inductive effect (-I), pulling density through the sigma bond framework.

  • Resonance Limitation: Crucially, the nitro group is in a position where it cannot accept the delocalized lone pair from the amine nitrogen via resonance.[3] The negative charge in the resonance hybrid never lands on the carbon bearing the nitro group.

  • Result: The lone pair remains relatively available for protonation compared to the para and ortho isomers.[4]

Para-Nitroaniline ( )

The para isomer is significantly weaker than the meta isomer.

  • Mechanism: Both Inductive (-I) and Resonance (-R) effects are operative.[1][4]

  • Through-Conjugation: The amine lone pair can be delocalized through the benzene ring directly onto the oxygen atoms of the nitro group. This "push-pull" electronic interaction (Quinonoid structure) creates an extended conjugated system.

  • Result: The lone pair is effectively "tied up" in the

    
    -system, drastically reducing its ability to accept a proton.[5]
    
Ortho-Nitroaniline ( )

The ortho isomer is the weakest base, exhibiting the Ortho Effect .

  • Proximity Effects: The nitro group is physically adjacent to the amine.[4] This maximizes the Inductive effect (-I) due to distance (

    
    ).
    
  • Intramolecular Hydrogen Bonding: A hydrogen bond forms between the amine hydrogen and the nitro oxygen. This stabilizes the neutral base, making it energetically unfavorable to break this interaction to form the conjugate acid.

  • Steric Inhibition of Solvation: Upon protonation, the resulting ammonium cation (

    
    ) requires solvation by water molecules to stabilize the positive charge. The bulky ortho-nitro group physically blocks water from effectively solvating the cationic center, destabilizing the conjugate acid.
    
Visualizing the Electronic Pathways

The following diagram illustrates the resonance and steric interactions defining these basicity tiers.

BasicityMechanism Aniline Aniline (Reference) Meta m-Nitroaniline (Strongest Isomer) Aniline->Meta Add NO2 (Meta) Para p-Nitroaniline (Intermediate) Aniline->Para Add NO2 (Para) Ortho o-Nitroaniline (Weakest) Aniline->Ortho Add NO2 (Ortho) Inductive Inductive Effect (-I) Electron withdrawal via Sigma bonds Meta->Inductive Dominant Factor Para->Inductive Resonance Resonance Effect (-R) Delocalization into Nitro group Para->Resonance Strong Delocalization Ortho->Inductive Max Proximity Ortho->Resonance OrthoEffect Ortho Effect Steric Inhibition + H-Bonding Ortho->OrthoEffect Critical Destabilization

Figure 1: Mechanistic hierarchy showing why o-nitroaniline experiences the most significant reduction in basicity.

Experimental Protocol: Spectrophotometric Titration

Due to the weak basicity of these compounds (especially o- and p- isomers), standard potentiometric titration yields poor endpoints. Spectrophotometric titration is the industry standard for accurate


 determination of weak bases [3].
Principle

The neutral base (


) and its conjugate acid (

) have distinct UV-Vis absorption spectra. By monitoring the absorbance at a specific wavelength (

) across a range of pH values, the ratio

can be calculated using the Henderson-Hasselbalch equation.
Reagents & Equipment
  • Analytes: High-purity o-, m-, and p- nitroaniline.

  • Solvent: Water (with <5% Methanol if solubility is an issue).

  • Buffers: Citrate-Phosphate buffer (pH 2.0–7.0) for m-nitroaniline.[2][3][4][6][7]

  • Acidity Source: Hydrochloric acid (0.1 M to 5.0 M) for o- and p- isomers (requires Hammett Acidity Function

    
     for extremely weak bases).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (quartz cuvettes).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Dissolve 10 mg of the nitroaniline isomer in 100 mL of methanol/water to create a stock solution (

      
       M).
      
  • Spectral Scanning (Determination of

    
    ): 
    
    • Scan the stock solution in 0.1 M NaOH (fully deprotonated,

      
      ) and 1.0 M HCl (fully protonated, 
      
      
      
      ).
    • Identify the analytical wavelength where the difference in absorbance (

      
      ) is maximal.
      
    • Typical

      
       (Neutral):p-NA (381 nm), m-NA (235 nm), o-NA (226 nm).
      
  • Titration Series:

    • Prepare 10-12 aliquots of the stock solution.

    • Adjust each aliquot to a distinct pH (or

      
      ) value covering the range 
      
      
      
      .
    • Critical Step: Maintain constant ionic strength using KCl or NaCl if not using high-concentration acid.

  • Measurement:

    • Measure Absorbance (

      
      ) at the chosen 
      
      
      
      for each sample.[8]
  • Data Analysis:

    • Plot

      
       vs. pH.[9]
      
    • Use the linearized equation:

      
      
      
    • The y-intercept of the plot is

      
       (or 
      
      
      
      depending on sign convention used).
Experimental Workflow Diagram

ExperimentalProtocol Stock Stock Prep (10^-4 M in MeOH/H2O) Scan Spectral Scan (Acid vs Base) Stock->Scan Lambda Select λ_max (Max ΔAbsorbance) Scan->Lambda Measure Measure Absorbance (At selected λ) Lambda->Measure Buffer Prepare Buffer Series (pH range: pKa ± 2) Buffer->Measure Calc Plot Data Sigmoidal Curve Fit Measure->Calc Result Calculate pKa (Inflection Point) Calc->Result

Figure 2: Spectrophotometric titration workflow for determining pKa of weak bases.

Implications for Drug Development

Understanding these basicity differences is vital in medicinal chemistry:

  • Salt Selection: m-Nitroaniline can form stable salts with strong acids (e.g., Hydrochloride). o- and p-Nitroanilines are too weak to form stable salts in water, which impacts formulation stability.

  • Metabolic Stability: The electron-deficient nature of the ring (especially in o- and p- isomers) makes them resistant to oxidative metabolism (CYP450) but susceptible to nucleophilic attack or nitro-reduction.

  • Solubility: The high dipole moment of p-nitroaniline (6.12 D) generally confers better solubility in polar aprotic solvents compared to the ortho isomer, which is more lipophilic due to internal hydrogen bonding.

References

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7473, 4-Nitroaniline. Link

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Ortho Effect mechanisms).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N,N,3-Trimethyl-4-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Safety Directive

N,N,3-Trimethyl-4-nitroaniline (Systematic Name: 4-Nitro-3-methyl-N,N-dimethylaniline) is a nitro-aromatic amine. While often used as a synthesis intermediate or dye precursor, it poses specific, severe risks that distinguish it from standard organic waste.

IMMEDIATE STOP/GO CRITERIA:

  • STOP: Do NOT mix with strong acids (especially Nitric Acid) or strong oxidizers. The nitro group combined with the electron-rich amine ring creates a potential for runaway exothermic decomposition or explosion.

  • STOP: Do NOT dispose of down the drain. This compound is toxic to aquatic life and a potential methemoglobinemia agent.

  • GO: Segregate as "Toxic Organic Waste" destined for high-temperature incineration.

Chemical Profile & Hazard Identification

To handle this chemical safely, you must understand the causality of its hazards.[1] It is not merely "toxic"; it acts via specific biological and chemical mechanisms.

PropertySpecification / HazardMechanism of Action
Chemical Class Nitroaniline DerivativeExplosion Hazard: Nitro groups (-NO2) are oxidizing; the amine is reducing. The molecule contains its own fuel and oxidizer, making it thermally sensitive.
Toxicity (Acute) High (Class 6.1) Methemoglobinemia: Absorbed through skin/lungs, it oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+), preventing oxygen transport.
Physical State Yellow/Orange SolidDust inhalation risk. High surface area increases reactivity.
Solubility Lipophilic (Organic Solvents)Readily crosses skin barriers; bioaccumulates in fatty tissues.
Incompatibility Acids, Oxidizers, ReducersExothermic Reaction: Acid catalysis can trigger violent decomposition.

Note on CAS: While specific isomers like N,N,3-trimethyl-4-nitroaniline may be custom synthesis products without a commodity CAS, safety protocols must default to the high-hazard analog N,N-Dimethyl-4-nitroaniline (CAS 100-23-2) [1].

Pre-Disposal Stabilization & Segregation

Before removing the waste from the fume hood, you must stabilize it. This "Point-of-Generation" control is the most critical step in preventing downstream accidents.

A. Solid Waste (Pure Compound)
  • Quenching: If the material is reactive or part of a synthesis cake, ensure it is fully quenched (neutral pH) before packaging.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage-induced exposure.

  • Bagging: Place the HDPE jar inside a 6-mil polyethylene bag (double containment).

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Preferred: Ethanol, Methanol, Acetone.

    • Avoid: Chloroform/DCM (unless necessary, then segregate as Halogenated).

  • pH Check: Verify pH is between 6–9. Acidic solutions of nitroanilines are unstable over time. Neutralize with saturated Sodium Bicarbonate if necessary.

Disposal Workflow (Step-by-Step)

The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (Toxic/Ignitable) [2].

Diagram: Disposal Decision Tree

The following logic gate visualizes the decision process for segregating this specific waste stream.

DisposalWorkflow Start Waste Generation: N,N,3-trimethyl-4-nitroaniline StateCheck Physical State? Start->StateCheck Solid SOLID WASTE (Powder/Crystals) StateCheck->Solid Liquid LIQUID WASTE (Reaction Mixture) StateCheck->Liquid Debris CONTAMINATED DEBRIS (Gloves/Wipes) StateCheck->Debris DoubleBag 1. Double Bag in 6-mil Poly 2. Place in HDPE Jar Solid->DoubleBag pHCheck Check pH (Is it Neutral?) Liquid->pHCheck DebrisBag Seal in Clear Haz-Bag Separate from Trash Debris->DebrisBag LabelSolid Label: 'Toxic Solid, Organic' (Contains Nitroaniline) DoubleBag->LabelSolid Incineration DESTINATION: High-Temp Incineration LabelSolid->Incineration Neutralize Neutralize with Sat. NaHCO3 pHCheck->Neutralize Acidic/Basic SolventCheck Solvent Type? pHCheck->SolventCheck Neutral (pH 6-9) Neutralize->pHCheck Halo Halogenated Waste (DCM/Chloroform) SolventCheck->Halo Chlorinated NonHalo Non-Halogenated Waste (Acetone/Methanol) SolventCheck->NonHalo Non-Chlorinated Halo->Incineration NonHalo->Incineration DebrisBag->Incineration

Caption: Operational logic for segregating N,N,3-trimethyl-4-nitroaniline waste streams to ensure RCRA compliance and safety.

Detailed Protocol
Protocol A: Solid Waste Disposal
  • PPE: Wear nitrile gloves (double gloving recommended) and safety goggles. A lab coat is mandatory.

  • Containment: Transfer solid waste into a screw-top jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "N,N,3-trimethyl-4-nitroaniline" (99%).

    • Hazard Checkboxes: Toxic, Irritant.

  • Secondary Containment: Place the jar into a secondary bin designated for "Toxic Solids."

Protocol B: Liquid Waste Disposal
  • Segregation: Do not mix with nitric acid waste streams.

  • Pouring: Use a funnel to prevent drips. Wipe the funnel with a solvent-dampened tissue immediately after use; dispose of the tissue as solid hazardous waste.

  • Headspace: Leave at least 10% headspace in the waste container to allow for expansion.

  • Closure: Cap tightly. Do not leave the funnel in the bottle.

Emergency Procedures (Spill & Exposure)

Because this compound causes methemoglobinemia (blue skin/lips due to oxygen deprivation), speed is critical.

ScenarioImmediate ActionSecondary Action
Skin Contact Wash for 15 mins. Use soap and water. Do NOT use alcohol (increases absorption).Seek medical attention. Monitor for cyanosis (blue lips/nails).
Eye Contact Flush for 15 mins. Hold eyelids open.Consult an ophthalmologist immediately.
Spill (Solid) Dampen & Scoop. Cover with wet paper towels to prevent dust. Scoop into a bag.Clean area with soap/water.[2] Dispose of cleanup materials as hazardous waste.
Spill (Liquid) Absorb. Use vermiculite or clay pads. Do not use combustible materials (sawdust).Ventilate the area. Place absorbent in a sealed container.

Regulatory Compliance & Transport

  • RCRA (USA): This waste is likely not P-listed or U-listed by specific CAS, but it exhibits the Characteristic of Toxicity . It must be treated as hazardous waste [3].

  • DOT (Shipping): If transporting pure material:

    • Proper Shipping Name: Nitroanilines (o-, m-, p-).

    • UN Number: UN1661.

    • Hazard Class: 6.1 (Toxic).

    • Packing Group: II.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7449, N,N-Dimethyl-4-nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitroaniline. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.